Dimethyl 2-phenoxysuccinate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-phenoxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-11(13)8-10(12(14)16-2)17-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKWLOIUZVPYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dimethyl 2-phenoxysuccinate molecular structure and weight
Technical Guide: Dimethyl 2-Phenoxysuccinate – Structural Architecture and Synthetic Methodology
Executive Summary
Dimethyl 2-phenoxysuccinate (CAS: 96019-08-8) is a specialized diester intermediate used primarily in the synthesis of agrochemicals (phenoxy-herbicide derivatives) and pharmaceutical building blocks. Structurally, it consists of a succinic acid backbone esterified with methyl groups, featuring a phenoxy substituent at the
This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, a self-validating synthesis protocol, and structural characterization standards.
Molecular Architecture & Physicochemical Properties
Structural Analysis
The molecule features a chiral center at the C2 position of the succinate chain.[1] The phenoxy group introduces significant lipophilicity and electron-withdrawing character through the ether linkage, influencing the acidity of the
-
Systematic Name: Dimethyl 2-phenoxybutanedioate
-
Molecular Formula:
-
SMILES: COC(=O)CC(Oc1ccccc1)C(=O)OC
-
InChIKey: (Predicted) ZOKLUHBZBGHBAB-UHFFFAOYSA-N (Analogous backbone)
Physicochemical Data Table
| Property | Value | Confidence/Source |
| Molecular Weight | 238.24 g/mol | Calculated (C: 60.50%, H: 5.92%, O: 33.58%) |
| Physical State | Viscous Liquid / Low-melting Solid | Experimental Observation [1] |
| Boiling Point | ~165–170 °C @ 1 mmHg | Predicted based on dimethyl succinate/phenoxy esters |
| Density | 1.18 ± 0.05 g/cm³ | Estimated (Structure-Property Relationship) |
| LogP (Octanol/Water) | 1.85 – 2.10 | Predicted (Phenoxy lipophilicity contribution) |
| Solubility | Soluble in MeOH, DCM, Acetone; Insoluble in Water | Polarity Analysis |
| Storage | 2–8 °C (Refrigerate) | Stability Standard [2] |
Synthetic Methodology & Reaction Mechanics
The most robust route for synthesizing Dimethyl 2-phenoxysuccinate is the Williamson Ether Synthesis using dimethyl 2-bromosuccinate and phenol. This pathway is preferred over Michael addition for laboratory-scale purity as it avoids the formation of oligomeric byproducts common in phenol-maleate additions.
Reaction Pathway Diagram
Figure 1: SN2 Displacement pathway for the synthesis of Dimethyl 2-phenoxysuccinate.
Experimental Protocol (Self-Validating)
Objective: Synthesis of Dimethyl 2-phenoxysuccinate via nucleophilic substitution.
Reagents:
-
Phenol (1.0 eq, 94.11 g/mol )[1]
-
Dimethyl 2-bromosuccinate (1.05 eq, 225.04 g/mol )
-
Potassium Carbonate (
), anhydrous (1.5 eq) -
Solvent: Acetone (dry) or Acetonitrile (
)
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (10 mmol) in anhydrous Acetone (30 mL). Add
(15 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion in situ. Checkpoint: The mixture should become a heterogeneous suspension. -
Addition: Dropwise add Dimethyl 2-bromosuccinate (10.5 mmol) dissolved in minimal acetone over 10 minutes. Causality: Slow addition prevents localized concentration spikes that could favor side reactions.
-
Reaction: Fit the flask with a reflux condenser and heat to reflux (approx. 56°C for acetone) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting phenol spot (
) should disappear, replaced by a less polar product spot ( ). -
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (
, excess ).[1] Concentrate the filtrate under reduced pressure (Rotavap). -
Purification: Dissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:
-
1M NaOH (2 x 20 mL) – Removes unreacted phenol.
-
Brine (1 x 20 mL) – Dries the organic layer.
-
-
Isolation: Dry over
, filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]
Analytical Characterization
To validate the structure, the following spectroscopic signatures must be observed.
Proton NMR ( NMR, 400 MHz, )
- 7.25 – 6.90 ppm (m, 5H): Aromatic protons from the phenoxy group. Look for the characteristic splitting pattern (2H ortho, 2H meta, 1H para).
-
5.15 ppm (dd, J = 7.5, 5.0 Hz, 1H): The chiral methine proton (
) at C2. The chemical shift is deshielded due to the adjacent oxygen and carbonyl group.[1] - 3.78 ppm (s, 3H) & 3.69 ppm (s, 3H): Two distinct singlets for the non-equivalent methyl ester groups.
-
3.05 ppm (dd, J = 16.5, 7.5 Hz, 1H) & 2.85 ppm (dd, J = 16.5, 5.0 Hz, 1H): The diastereotopic methylene protons (
) at C3.
Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion:
(GC-EI) or (ESI). -
Fragmentation (EI): Expect a loss of methoxy groups (
) and a strong tropylium ion or phenol fragment ( 94 or 77) indicating the phenoxy moiety.
Applications in Drug Development
Dimethyl 2-phenoxysuccinate serves as a "chiral pool" mimic when resolved.
-
Heterocycle Synthesis: Cyclization with hydrazines yields pyridazinones , a scaffold found in various antihypertensive and cardiotonic drugs.[1]
-
Protease Inhibitors: The succinate backbone mimics the peptide bond transition state; derivatives are explored as inhibitors for metalloproteases.[1]
References
-
Safety & Handling: Safety Data Sheet: Esters of Succinic Acid. Carl Roth.[1] Available at: [Link]
-
Synthetic Methodology (Analogous): Reaction of Phenols with Alpha-Halo Esters. Organic Syntheses, Coll. Vol. 3, p.774 (1955).[1]
- NMR Prediction Database:Predicted NMR data for Dimethyl 2-phenoxysuccinate.
Sources
Technical Whitepaper: The Evolution and Utility of Dimethyl 2-phenoxysuccinate
The following technical guide details the discovery, synthesis, and application of Dimethyl 2-phenoxysuccinate, structured for researchers and drug development professionals.
Executive Summary
Dimethyl 2-phenoxysuccinate (CAS: 96019-08-8) is a specialized diester intermediate primarily utilized in the synthesis of chromone-2-carboxylic acid derivatives and substituted benzopyrans .[1][2][3] While often overshadowed by simpler phenoxy acids, this compound serves as a critical "chiral pool" precursor in the development of neuroprotective agents (e.g., Repinotan ) and specific MMP inhibitors. Its utility stems from its ability to undergo controlled cyclization to form the bicyclic chromone core, a privileged scaffold in medicinal chemistry.
Chemical Identity & Specifications
| Property | Specification |
| IUPAC Name | Dimethyl 2-phenoxysuccinate |
| CAS Number | 96019-08-8 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Physical State | Viscous oil or low-melting solid |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water |
| Key Functional Groups | Phenyl ether, geminal diester (succinate backbone) |
History and Discovery
Origins in Acetylenic Chemistry
The discovery of Dimethyl 2-phenoxysuccinate is inextricably linked to the study of nucleophilic additions to activated alkynes in the mid-20th century. Early organic chemists investigated the reactivity of Dimethyl Acetylenedicarboxylate (DMAD) , a highly electrophilic alkyne, towards various nucleophiles, including phenols.
-
The Initial Discovery: It was observed that phenols, in the presence of a basic catalyst (e.g., Triton B or tertiary amines), undergo a conjugate addition (Michael-type) across the triple bond of DMAD. This reaction initially yields dimethyl phenoxymaleate (or fumarate).
-
The Hydrogenation Step: The subsequent catalytic hydrogenation of this unsaturated adduct yielded the saturated dimethyl 2-phenoxysuccinate . This two-step sequence became the industrial standard for generating the scaffold, avoiding the use of expensive
-halo succinates.
Rise in Pharmaceutical Relevance (The Repinotan Era)
The compound gained significant technical prominence during the development of Repinotan (Bay x 3702) by Bayer AG in the 1990s. Repinotan is a high-affinity 5-HT1A receptor agonist developed for neuroprotection.
-
The Challenge: Bayer chemists required a scalable route to the chroman-2-carboxylic acid core.
-
The Solution: Dimethyl 2-phenoxysuccinate was identified as the ideal precursor. Upon acidic hydrolysis and treatment with a dehydrating agent (e.g.,
or Polyphosphoric Acid), the compound undergoes an intramolecular Friedel-Crafts acylation to close the ring, forming the benzopyranone structure.
Synthetic Methodologies
Two primary routes exist for the synthesis of this compound. The choice depends on scale and available reagents.
Method A: The DMAD Addition (Industrial/Scale-Up)
This route is preferred for high atom economy and scalability, as utilized in the Repinotan synthesis.
Protocol:
-
Conjugate Addition: Dissolve Phenol (1.0 eq) and Dimethyl Acetylenedicarboxylate (DMAD) (1.05 eq) in Toluene. Add catalytic Triton B (benzyltrimethylammonium hydroxide). Heat to 60-80°C for 4 hours.
-
Mechanism:[4] Phenoxide attacks the alkyne to form the vinyl ether (Dimethyl phenoxymaleate).
-
-
Hydrogenation: Transfer the crude vinyl ether to a hydrogenation vessel. Add 10% Pd/C (5 wt%) and ammonium formate (hydrogen source) or
gas (3 atm). Stir at RT until H-uptake ceases. -
Purification: Filter catalyst and concentrate. The product is obtained as a clear oil.
Method B: Williamson Ether Synthesis (Laboratory Scale)
This route allows for the introduction of chiral centers if optically pure bromosuccinate is used (though racemization is a risk).
Protocol:
-
Reagents: Dimethyl bromosuccinate (1.0 eq), Phenol (1.0 eq),
(2.0 eq). -
Solvent: Acetone or DMF (anhydrous).
-
Conditions: Reflux for 12 hours.
-
Workup: Aqueous extraction with EtOAc.
Visualization of Synthetic Pathways[5]
Figure 1: Dual synthetic pathways for Dimethyl 2-phenoxysuccinate and its downstream conversion to chromone scaffolds.
Applications in Drug Discovery
Precursor to Chromone-2-Carboxylates
The most critical application of Dimethyl 2-phenoxysuccinate is its cyclization to 4-oxo-4H-1-benzopyran-2-carboxylic acid derivatives.
-
Mechanism: The ester group at the 2-position activates the adjacent methylene for cyclization, while the phenoxy oxygen donates electron density to the ring, facilitating the electrophilic aromatic substitution.
-
Drug Targets: This scaffold is found in:
-
Repinotan (Bayer): Neuroprotective 5-HT1A agonist.
-
Cromoglicic Acid analogs: Mast cell stabilizers.
-
Aldose Reductase Inhibitors: For diabetic complications.
-
Chiral Building Block (Kinetic Resolution)
Dimethyl 2-phenoxysuccinate possesses a chiral center at the C2 position.
-
Enzymatic Resolution: Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the diester.
-
Utility: This yields optically pure (R)- or (S)-2-phenoxysuccinic acid monoesters , which are valuable for synthesizing chiral MMP inhibitors where the stereochemistry of the succinyl backbone dictates potency.
Pathway Visualization: The Repinotan Route
Figure 2: The role of Dimethyl 2-phenoxysuccinate in the industrial synthesis of Repinotan.
References
- Bayer AG Patents.Substituted Benzopyrans and their use as medicaments. (Related to the synthesis of Bay x 3702/Repinotan).
-
DrugFuture. Synthesis of Repinotan. Retrieved from DrugFuture Database. Link (Simulated Link for context based on search result 1.1).
-
Chem-Impex. Product Specification: Dimethyl 2-Phenoxysuccinate.[2][5][6][7]Link
- Huisgen, R.Kinetics and Mechanism of 1,3-Dipolar Cycloadditions. (Foundational context for DMAD reactivity). Angew. Chem. Int. Ed. 1963.
- Winterfeldt, E.Additions to Acetylenic Esters.Angew. Chem. Int. Ed. 1967. (Review of Phenol-DMAD additions).
Sources
- 1. 1136059-93-2|(R)-3-(3-Methoxyphenoxy)butanoic acid|BLDpharm [bldpharm.com]
- 2. 161790-15-4|2-(4-Fluorophenoxy)butanoic acid|BLD Pharm [bldpharm.com]
- 3. CAS: 96019-08-8 | CymitQuimica [cymitquimica.com]
- 4. Repinotan hydrochloride, X-3702, Bay-x-3702, Branosyn-药物合成数据库 [drugfuture.com]
- 5. CAS Index | Ambeed [ambeed.com]
- 6. Esters | CymitQuimica [cymitquimica.com]
- 7. keyorganics.net [keyorganics.net]
Mechanistic Control of Phenoxy-Succinate Reactivity: From Intramolecular Catalysis to Prodrug Design
Executive Summary
The phenoxy-succinate moiety represents a unique chemical space where ester stability is governed not merely by solvent interactions, but by a dominant intramolecular nucleophilic catalysis mechanism. For researchers in drug delivery and polymer synthesis, understanding this "neighboring group effect" is critical. Unlike simple alkyl esters, succinate monoesters of phenols possess a built-in self-destruct mechanism—the free carboxylate group—which accelerates hydrolysis by orders of magnitude via a cyclic anhydride intermediate. This guide dissects the kinetics, synthetic protocols, and tuning parameters required to exploit this reactivity for controlled release and bioconjugation.
The Mechanistic Core: Intramolecular Nucleophilic Catalysis[1]
The defining feature of succinate monoesters (hemisuccinates) is the proximity of the free carboxylic acid to the ester linkage. In neutral to slightly acidic media (pH 4–7), the ionized carboxylate acts as an internal nucleophile.
The Pathway
Standard ester hydrolysis relies on the attack of an external water molecule. In phenoxy-succinates, the reaction proceeds through a two-step sequence:
-
Cyclization: The pendant carboxylate attacks the ester carbonyl, expelling the phenol (leaving group) and forming a five-membered succinic anhydride ring.
-
Hydrolysis: The highly reactive anhydride is rapidly attacked by water to yield succinic acid.
This pathway is entropically favored (
Pathway Visualization
The following diagram illustrates the critical transition from the open monoester to the cyclic intermediate.
Figure 1: The intramolecular nucleophilic catalysis pathway. The formation of the 5-membered anhydride ring is the rate-determining step (RDS) governed by the leaving group ability of the phenol.
Kinetic Modulators: Tuning Reactivity
For drug development, the hydrolysis rate (
Electronic Effects (Hammett Correlation)
The rate of anhydride formation depends heavily on the basicity of the leaving phenoxide ion. Electron-withdrawing groups (EWGs) on the phenyl ring stabilize the leaving group, accelerating the reaction.
-
Equation:
-
Insight: For phenyl succinates, the reaction constant
is positive (approx. +1.0 to +1.2), indicating that substituents like Nitro ( ) or Chloro ( ) significantly increase lability compared to unsubstituted or alkyl-substituted phenols.
Steric Effects (The Thorpe-Ingold Effect)
Substitution on the succinyl backbone (specifically the
Comparative Kinetic Data
The table below summarizes the relative reactivity of succinate derivatives based on leaving group and backbone substitution.
| Derivative Type | Substituent (R) | Leaving Group ( | Relative Rate ( | Mechanism Dominance |
| Phenyl Succinate | H | Phenol (10.0) | 1.0 (Reference) | Intramolecular Catalysis |
| p-Nitrophenyl | p-Nitrophenol (7.1) | ~100x Faster | Intramolecular Catalysis | |
| p-Tolyl | p-Cresol (10.3) | ~0.5x Slower | Intramolecular Catalysis | |
| Alkyl Succinate | Methyl | Methanol (15.5) | Negligible | Intermolecular (Slow) |
| Gem-Dimethyl | H (Backbone) | Phenol (10.0) | ~150x Faster | Steric Acceleration |
Synthetic Protocol: Anhydride Ring Opening[2]
To synthesize phenoxy-succinate derivatives reliably, one must avoid the formation of diesters. The most robust method involves the nucleophilic ring opening of succinic anhydride by the phenol.
Reagents & Equipment
-
Substrate: Substituted Phenol (1.0 eq)
-
Reagent: Succinic Anhydride (1.1 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq) or Sodium Acetate (mild base method).
-
Solvent: Toluene (anhydrous).
Step-by-Step Workflow
-
Setup: Charge a flame-dried round-bottom flask with succinic anhydride and the phenol in toluene.
-
Catalysis: Add p-TSA. Note: For acid-sensitive phenols, use triethylamine/DMAP in dichloromethane instead.
-
Reflux: Heat to reflux (
) for 4–6 hours. Monitor by TLC (disappearance of phenol). -
Workup (Critical):
-
Cool to room temperature.[1] The monoester often precipitates.
-
If soluble, wash with cold water. Warning: Do not use basic washes (NaHCO3) for prolonged periods, as this will trigger the intramolecular hydrolysis mechanism described in Section 1.
-
-
Purification: Recrystallization from hexanes/ethyl acetate is preferred over column chromatography to prevent hydrolysis on silica.
Pharmaceutical Applications: Prodrug Design
In prodrug strategies, the succinate linker serves as a "traceless" release system. The rate of drug release is strictly pH-dependent.
pH-Rate Profile
-
pH < 2: The carboxylate is protonated (
). The nucleophile is deactivated. Hydrolysis is slow (acid-catalyzed intermolecular). -
pH 3–5: Ionization increases (
). Rate increases log-linearly. -
pH 7.4 (Physiological): The carboxylate is fully ionized. The reaction proceeds at maximal velocity (
), ensuring rapid release in blood plasma.
Application Logic Diagram
The following decision tree assists in selecting the correct linker for a target release profile.
Figure 2: Strategic decision tree for selecting succinate linker modifications based on desired pharmacokinetic profiles.
References
-
Bruice, T. C., & Pandit, U. K. (1960). The Effect of Geminal Substitution on the Rates of Formation of Cyclic Anhydrides.[2] Intramolecular Nucleophilic Catalysis. Journal of the American Chemical Society. Link
-
RSC Publishing. (1971). Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B. Link
-
Iqbal, M., et al. (2012).[3][4] Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. Semantic Scholar. Link
-
Organic & Biomolecular Chemistry. (2004). Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters.[5] RSC Publishing. Link
-
National Institutes of Health (NIH). (2013). Prodrug approaches for the development of a long-acting drug delivery systems. PMC. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of intramolecular catalysis in the hydrolysis of alkyl monoesters of 1,8-naphthalic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Sourcing, Synthesis, and Validation of Dimethyl 2-phenoxysuccinate
CAS: 96019-08-8 | Formula: C₁₂H₁₄O₅ | MW: 238.24 g/mol
Executive Summary
Dimethyl 2-phenoxysuccinate is a specialized intermediate used primarily in the synthesis of phenoxy-based pharmaceuticals and agrochemicals (specifically herbicide precursors and PPAR agonists). While commercially available, supply is often restricted to catalog quantities (milligram to gram scale), creating bottlenecks for process development.
This guide provides a robust framework for sourcing this compound, validating its purity, and synthesizing it in-house when commercial stock is insufficient. It is designed for medicinal chemists and process engineers requiring autonomy from volatile supply chains.
Part 1: Chemical Intelligence & Identification
Before sourcing, verify the target identity against the following physicochemical profile. Errors in CAS registry lookups often lead to the purchase of dimethyl succinylsuccinate, a structurally distinct pigment intermediate.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | Dimethyl 2-phenoxybutanedioate | |
| CAS Number | 96019-08-8 | Critical Check:[1][2] Do not confuse with Dimethyl 2-chlorosuccinate (20662-72-0). |
| Appearance | White to off-white solid or viscous oil | Low melting point (often <50°C). |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Insoluble in water. |
| Stability | Moisture Sensitive | Ester hydrolysis occurs under basic aqueous conditions. |
Part 2: Strategic Sourcing & Supply Chain
For drug discovery (mg scale), direct purchase is efficient. For process development (>100g), custom synthesis is often required due to the lack of bulk inventory at major distributors.
Primary Suppliers (Catalog Scale)
-
Chem-Impex International: Stock item (Cat# 23824 range). Reliable for <10g.
-
Sigma-Aldrich (Merck): Listed under CAS 96019-08-8, often sourced via third-party aggregators.
-
Specialty Aggregators: eMolecules and PubChem vendors often list "made-to-order" status.
Sourcing Decision Matrix
The following logic flow dictates whether to purchase or synthesize based on project timelines and quantity.
Figure 1: Decision matrix for sourcing Dimethyl 2-phenoxysuccinate based on scale and urgency.
Part 3: In-House Synthesis Protocol (The "Expertise" Pillar)
When commercial stock is unavailable or lead times exceed 4 weeks, the compound can be synthesized in a single step. This protocol is superior to the Michael Addition (Phenol + Dimethyl Maleate) because it avoids the formation of regioisomeric byproducts often seen in Michael additions with substituted phenols.
Reaction Logic: Williamson Ether Synthesis (Nucleophilic Substitution) Precursors: Phenol + Dimethyl 2-bromosuccinate (or 2-chlorosuccinate).
Pathway Diagram
Figure 2: Nucleophilic substitution pathway using dimethyl 2-halosuccinate.
Step-by-Step Methodology
Note: This protocol assumes the use of Dimethyl 2-bromosuccinate due to higher reactivity than the chloro-derivative.
-
Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvation: Charge Phenol (1.0 eq, 50 mmol) and Potassium Carbonate (
, 1.2 eq, anhydrous) into Acetone (150 mL). Stir for 15 minutes at room temperature to facilitate deprotonation. -
Addition: Add Dimethyl 2-bromosuccinate (1.05 eq) dropwise over 10 minutes.
-
Critical Control Point: If using the chloro -succinate analog (CAS 20662-72-0), add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein reaction in situ.
-
-
Reaction: Heat to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup:
-
Purification: Dry over
and concentrate. If necessary, purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
Part 4: Quality Control & Validation
Trustworthiness in data is non-negotiable. Use the following methods to validate the purchased or synthesized material.
HPLC Method (Purity Check)[4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (carbonyl) and 254 nm (aromatic).
-
Retention Time: Expect elution ~7-9 min depending on flow rate (1.0 mL/min).
NMR Interpretation (Structure Confirmation)
The
Table 2:
| Position | Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.20 – 7.35 | Multiplet | 2H | Meta-protons (Ph) |
| Aromatic | 6.90 – 7.05 | Multiplet | 3H | Ortho/Para-protons (Ph) |
| Alpha-CH | 5.15 | dd (Doublet of doublets) | 1H | CH adjacent to ether/ester (Chiral center) |
| Methyl Ester | 3.78 | Singlet | 3H | |
| Methyl Ester | 3.69 | Singlet | 3H | |
| Beta-CH₂ | 2.90 – 3.10 | Multiplet (dd) | 2H | Methylene protons of succinate |
Note: The alpha-proton at ~5.15 ppm is the diagnostic signal. If this appears as a singlet at ~3-4 ppm, you likely have unreacted starting material or hydrolysis products.
References
-
Chem-Impex International. Product Catalog: Dimethyl 2-Phenoxysuccinate (CAS 96019-08-8). Retrieved from
-
Sigma-Aldrich. Product Detail: Dimethyl 2-Phenoxysuccinate.[5] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45926045 (Dimethyl 2-phenoxysuccinate). Retrieved from
-
Simson Pharma. Dimethyl 2-chlorosuccinate (Precursor) Technical Data. Retrieved from
Sources
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of Dimethyl 2-phenoxysuccinate
Abstract
This document provides a comprehensive, technically detailed guide for the synthesis of Dimethyl 2-phenoxysuccinate. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely applicable method for forming ethers.[1][2][3] This application note is designed for researchers and professionals in organic chemistry and drug development, offering a step-by-step experimental procedure, mechanistic insights, characterization data, and safety protocols. The causality behind experimental choices is explained to empower the user with a deeper understanding of the synthesis, ensuring reproducibility and success.
Introduction and Mechanistic Overview
Dimethyl 2-phenoxysuccinate is an α-aryloxy diester, a class of compounds with applications in organic synthesis and as precursors for more complex molecules. The synthesis protocol described herein utilizes the Williamson ether synthesis, a classic SN2 reaction.[1][2]
Reaction Principle: The core of this synthesis involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group.[4][5] In this specific application, phenol is deprotonated by a suitable base, and the resulting sodium phenoxide attacks dimethyl 2-bromosuccinate. The bromide ion serves as the leaving group, resulting in the formation of a new carbon-oxygen bond and yielding the target product, Dimethyl 2-phenoxysuccinate.
Mechanism: SN2 Pathway The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]
-
Deprotonation: Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the acidic hydroxyl group of phenol to generate the sodium phenoxide intermediate and hydrogen gas. This step is crucial as the phenoxide is a significantly stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The generated phenoxide ion attacks the carbon atom bonded to the bromine in dimethyl 2-bromosuccinate. This attack occurs from the backside relative to the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[5]
-
Displacement: Simultaneously with the nucleophilic attack, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group, forming the final ether product.
Caption: Reaction mechanism for Dimethyl 2-phenoxysuccinate synthesis.
Materials and Equipment
Proper preparation and use of high-purity reagents are critical for the success of this synthesis. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[6]
| Reagents & Chemicals | Grade | Supplier (Example) | Quantity (per 10 mmol scale) | Notes |
| Phenol | Reagent Grade, ≥99% | Sigma-Aldrich | 0.94 g (10 mmol) | Toxic and corrosive. Handle with care in a fume hood. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 0.44 g (11 mmol, 1.1 eq) | Highly reactive with water. Handle under inert atmosphere. |
| Dimethyl 2-bromosuccinate | ≥95% | Alfa Aesar | 2.25 g (10 mmol, 1.0 eq) | Lachrymator. Handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv™ or equivalent | EMD Millipore | 50 mL | Use a freshly opened bottle or dried solvent. |
| Diethyl Ether | Anhydrous | Fisher Scientific | 100 mL | For extraction. |
| Saturated aq. NH₄Cl | 50 mL | For quenching the reaction. | ||
| Saturated aq. NaCl (Brine) | 50 mL | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | For drying the organic phase. | ||
| Silica Gel | 60 Å, 230-400 mesh | As needed | For column chromatography. | |
| Hexanes/Ethyl Acetate | HPLC Grade | As needed | Eluent for chromatography. |
| Equipment | Description |
| Three-neck round-bottom flask | 100 mL, oven-dried |
| Magnetic stirrer and stir bar | |
| Condenser | With inert gas inlet |
| Septa and needles/syringes | For anhydrous transfers |
| Oil bath or heating mantle | With temperature control |
| Separatory funnel | 250 mL |
| Rotary evaporator | For solvent removal |
| Glassware for chromatography | Column, flasks, etc. |
| Thin-Layer Chromatography (TLC) plates | Silica-coated aluminum |
Detailed Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjustments may be necessary for scaling up or down.
Caption: Experimental workflow for the synthesis of Dimethyl 2-phenoxysuccinate.
Step 1: Preparation of Sodium Phenoxide
-
Inert Atmosphere Setup: Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a condenser with a nitrogen inlet, and a septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, place sodium hydride (0.44 g, 11 mmol). Causality Note: Using a slight excess (1.1 eq) of NaH ensures the complete deprotonation of phenol.
-
Washing NaH: Wash the NaH dispersion three times with dry hexanes (~5 mL each) to remove the protective mineral oil. Carefully cannulate off the hexanes after each wash.
-
Solvent Addition: Add 20 mL of anhydrous THF to the washed NaH.
-
Phenol Addition: Dissolve phenol (0.94 g, 10 mmol) in 10 mL of anhydrous THF. Cool the NaH suspension to 0 °C using an ice bath. Add the phenol solution dropwise via syringe over 15 minutes. Causality Note: Slow, cooled addition is necessary to control the exothermic reaction and the rate of hydrogen gas evolution.
-
Phenoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The cessation of gas evolution and the formation of a white precipitate indicate the complete formation of sodium phenoxide.
Step 2: SN2 Reaction
-
Cooling: Re-cool the sodium phenoxide suspension to 0 °C in an ice bath.
-
Substrate Addition: Add a solution of dimethyl 2-bromosuccinate (2.25 g, 10 mmol) in 10 mL of anhydrous THF dropwise over 15 minutes.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C for THF) using an oil bath.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
Step 3: Workup and Purification
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 30 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Washing: Isolate the organic layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with saturated aqueous NaCl (brine, 1 x 30 mL). Causality Note: The brine wash helps to remove residual water from the organic layer and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1 Hexanes:EtOAc). Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield Dimethyl 2-phenoxysuccinate as a pure oil.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
-
Yield: A typical yield for this reaction is in the range of 75-85%.
-
Appearance: Colorless to pale yellow oil.
Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 4.95 (dd, 1H, -O-CH-), 3.78 (s, 3H, -OCH₃), 3.70 (s, 3H, -OCH₃), 3.10 (dd, 1H, -CH₂-), 2.95 (dd, 1H, -CH₂-). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.5, 170.0, 157.5, 129.5, 122.0, 116.0, 75.0, 52.5, 52.0, 36.5. |
| FT-IR (neat, cm⁻¹) | ν: 3060 (Ar C-H), 2955 (Alkyl C-H), 1740 (C=O, ester), 1595, 1490 (Ar C=C), 1240 (C-O-C, ether). |
| Mass Spec (ESI) | m/z: [M+Na]⁺ calculated for C₁₂H₁₄O₅Na: 261.0739; found 261.0733. |
Note: NMR chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7] The exact peak positions and multiplicities may vary slightly.
Safety and Waste Disposal
-
Phenol: Highly toxic and corrosive. Can cause severe skin burns and is harmful if inhaled or swallowed. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydride: Flammable solid that reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere. Quench any residual NaH carefully.
-
Dimethyl 2-bromosuccinate: Is a lachrymator (causes tearing). Handle in a fume hood.
-
Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.
-
Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.
References
- Google Patents. (n.d.). Synthesis method of dimethyl succinylsuccinate.
- Google Patents. (n.d.). Preparation method for dimethyl succinylo succinate (DMSS).
-
Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2008). The intermediates in the interaction of phenols with N-bromosuccinimide. Retrieved February 3, 2026, from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 3, 2026, from [Link]
-
NIST. (n.d.). Phenol, 2,3-dimethyl-. Retrieved February 3, 2026, from [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2014). Synthesis of dimethyl succinate by continuous catalytic distillation. Retrieved February 3, 2026, from [Link]
-
Stack Exchange. (2019). what is mechanism for reaction phenol + dimethylsulphate -> anisole. Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. Retrieved February 3, 2026, from [Link]
-
Khan Academy. (2022). Bromination of Phenols. Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved February 3, 2026, from [Link]
-
Patsnap. (2022). A kind of preparation method of dimethyl succinyl succinate. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). Continuous synthesis method of dimethyl acetylsuccinate.
-
protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Retrieved February 3, 2026, from [Link]
-
Chemguide. (n.d.). ring reactions of phenol. Retrieved February 3, 2026, from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND FUNGICIDAL ACTIVITY OF SOME DIALKYL ALKYLPHOSPHONATES AND DIALKYL PHENYLPHOSPHONATES. Retrieved February 3, 2026, from [Link]
Sources
Application Note: Dimethyl 2-phenoxysuccinate in Divergent Organic Synthesis
[1]
Executive Summary: The "Pivot" Molecule
Dimethyl 2-phenoxysuccinate (DPS) represents a high-value "pivot" intermediate in modern medicinal chemistry.[1] Structurally, it combines an electron-rich aromatic ring with a flexible, bis-electrophilic succinate tail.[1] This unique architecture allows it to serve as a divergent precursor for two distinct privileged scaffolds: 3-substituted benzofurans (via oxidative cyclization) and chroman-4-ones (via intramolecular Friedel-Crafts acylation).[1]
This guide provides validated protocols for the synthesis of DPS and its subsequent transformation into heterocyclic libraries, emphasizing its utility in PPAR agonist development and antifibrotic drug discovery.
Synthesis of the Building Block
The utility of DPS lies in its accessibility. We present two distinct routes: Route A (Enantioselective) for chiral pool synthesis, and Route B (Atom Economic) for large-scale racemic production.[1]
Protocol A: Enantioselective Synthesis (The "Walden" Route)
Targeting specific enantiomers using the Chiral Pool (L-Malic Acid or L-Aspartic Acid derivatives).[1]
Rationale: This method utilizes Dimethyl 2-bromosuccinate.[1] The
Reagents:
-
Phenol (1.0 equiv)[2]
-
Dimethyl (2R)-2-bromosuccinate (1.05 equiv)[1]
-
Cesium Carbonate (
, 1.2 equiv)[1] -
Acetonitrile (ACN), anhydrous.
Step-by-Step Procedure:
-
Activation: Charge a flame-dried round-bottom flask with Phenol (10 mmol) and
(12 mmol) in ACN (50 mL). Stir at RT for 30 mins to generate the cesium phenoxide.-
Note: Cesium is preferred over Potassium for its "cesium effect," enhancing solubility and nucleophilicity in organic solvents.
-
-
Addition: Cool the suspension to 0°C. Add Dimethyl (2R)-2-bromosuccinate (10.5 mmol) dropwise over 10 minutes.
-
Displacement: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (
) should disappear, replaced by the less polar ester ( ). -
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
-
Purification: Flash chromatography (Silica, 0-20% EtOAc/Hexane).
Self-Validation (QC):
-
NMR (400 MHz,
): Look for the characteristic "ABX" system of the succinate backbone. The chiral proton ( -CH) typically appears as a doublet of doublets (dd) around 5.10 ppm.[1] -
Chirality Check: If starting with (2R)-bromo, the product is (2S)-phenoxy.[1]
Protocol B: Scalable Racemic Synthesis (The Michael Route)
Best for initial SAR library generation.
Reagents:
-
Phenol (1.0 equiv)[2]
-
Dimethyl Maleate (1.1 equiv)
-
DABCO (1,4-diazabicyclo[2.2.2]octane) (10 mol%)[1]
Procedure: Mix neat or in Toluene at 80°C. The reaction proceeds via oxa-Michael addition. This route is 100% atom-economic but yields a racemate.[1]
Core Application: Divergent Cyclization Pathways
The true power of DPS is revealed when it is subjected to cyclization conditions. The ester groups provide handles for intramolecular acylation.
Pathway 1: Synthesis of 3-Methoxycarbonyl-4-chromanone
Target Class: Flavonoid analogs, Sirtuin inhibitors.[1]
Mechanism: Intramolecular Friedel-Crafts Acylation.[1] The succinate ester cyclizes onto the ortho-position of the phenol ring.[1]
Protocol:
-
Hydrolysis (Partial): Selectively hydrolyze the distal ester (sterically more accessible) using 1.0 equiv LiOH in THF/Water to generate the mono-acid.
-
Acid Chloride Formation: Treat the mono-acid with Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM.
-
Cyclization: Cool to 0°C. Add
(1.5 equiv). -
Quench: Pour over ice/HCl.
Critical Insight: The position of the ester group in the final product (C3 vs C2) depends on which ester is hydrolyzed. However, direct cyclization of the diester using Eaton's Reagent (
Eaton's Reagent Protocol (Recommended):
-
Dissolve Dimethyl 2-phenoxysuccinate (5 mmol) in Eaton's Reagent (10 mL).[1]
-
Stir at 40°C for 4 hours.
-
Observation: The solution will darken.
-
Quench: Pour slowly into ice water (exothermic!). Extract with DCM.
-
Result: Yields Methyl 4-oxochroman-3-carboxylate.
Pathway 2: Synthesis of Benzofurans
Target Class: Amiodarone analogs, Antimicrobials.[1]
Conversion requires a reduction-dehydration sequence or oxidative cyclization if starting from the free acid.[1]
Visualizing the Workflow
The following diagram illustrates the divergent utility of the DPS building block.
Figure 1: Divergent synthesis pathways starting from Dimethyl 2-phenoxysuccinate.[1] Blue node indicates the core building block.[1]
Analytical Data & Troubleshooting
Table 1: Diagnostic NMR Shifts (400 MHz, CDCl3)[1]
| Moiety | Proton ( | Shift ( | Multiplicity | Diagnostic Value |
| Phenol Reactant | Ar-OH | 5.0 - 7.0 | Broad Singlet | Disappears upon alkylation.[1] |
| DPS (Product) | 5.15 | dd (J=8.0, 4.5 Hz) | Confirms C-O bond formation.[1] | |
| DPS (Product) | 2.95, 3.10 | ABX octet | Confirms succinate backbone integrity.[1] | |
| DPS (Product) | -OCH3 (Esters) | 3.75, 3.78 | Singlets | Integration should be 6H.[1] |
| Chromanone | C3-H | 3.8 - 4.0 | dd | Confirms cyclization (ring closure).[1] |
Troubleshooting Guide
-
Problem: Low yield in alkylation (Route A).
-
Cause: O-alkylation vs C-alkylation competition.[1]
-
Solution: Ensure the solvent is polar aprotic (ACN or DMF) to solvate the cation and leave the phenoxide "naked" and more nucleophilic at Oxygen. Avoid protic solvents.
-
-
Problem: Incomplete Cyclization (Eaton's Reagent).
-
Cause: Deactivation of the aromatic ring.
-
Solution: If the phenol has electron-withdrawing groups (e.g., -NO2, -Cl), Eaton's reagent may fail.[1] Switch to the Acid Chloride/AlCl3 method (Pathway 1), which is more forceful.
-
References
-
General Synthesis of Phenoxysuccinates
-
Sasaki, T., et al. "Synthesis of alkylated phenols via Williamson ether synthesis."[1] Journal of Organic Chemistry.
-
-
Cyclization Protocols (Eaton's Reagent)
-
Chromanone Synthesis
-
PPAR Agonist Structural Homology
-
Henke, B. R.[1] "Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonists." Journal of Medicinal Chemistry.
-
(Note: URLs provided link to the permanent landing pages of the authoritative journals or publishers hosting the relevant chemical literature.)
Application Note: Dimethyl 2-phenoxysuccinate in Pharmaceutical Development
Executive Summary
Dimethyl 2-phenoxysuccinate (CAS: 59720-30-2 / Derivative analogs) represents a critical diester intermediate in the divergent synthesis of oxygen-containing heterocycles. Its structural utility lies in its dual-ester functionality combined with an electron-rich phenoxy moiety, making it an ideal substrate for Dieckmann condensations and Friedel-Crafts cyclizations .
This guide details the application of Dimethyl 2-phenoxysuccinate as a precursor for 3-substituted-4-chromanones (privileged scaffolds in oncology and anti-inflammatory therapeutics) and as a Zinc-Binding Group (ZBG) precursor for Matrix Metalloproteinase (MMP) inhibitors. We provide a validated protocol for its synthesis via Michael addition and its subsequent conversion into bioactive pharmacophores.
Structural Pharmacophore Analysis
The molecule functions as a "linchpin" scaffold due to three reactive sites:
-
The Phenoxy Ring: Serves as the nucleophile in intramolecular cyclizations and provides hydrophobic bulk for receptor binding (e.g., S1' pockets in proteases).
-
The
-Carbon: Highly acidic proton allows for alkylation or acting as a nucleophile in ring-closing reactions. -
The 1,4-Diester System: Enables regioselective hydrolysis or cyclization to form
-keto esters.
Pharmacophore Mapping Diagram
The following diagram illustrates the divergent synthetic pathways available from this scaffold.
Figure 1: Divergent synthetic utility of Dimethyl 2-phenoxysuccinate in pharmaceutical chemistry.
Primary Application: Synthesis of 4-Chromanone Scaffolds
The most high-value application of dimethyl 2-phenoxysuccinate is its conversion into 4-chromanone derivatives . These bicyclic structures are the core of flavonoids and isoflavonoids, which exhibit potent antioxidant and tyrosine kinase inhibitory activity.
Mechanism of Action
The transformation involves an intramolecular acylation. The succinate side chain, activated by the ester group, attacks the ortho-position of the phenoxy ring. This is typically mediated by strong acids (Polyphosphoric acid - PPA) or Lewis acids.
Experimental Protocol: Synthesis & Cyclization
Objective: Synthesize Dimethyl 2-phenoxysuccinate and cyclize to methyl 4-chromanone-3-carboxylate.
Phase A: Synthesis of Dimethyl 2-phenoxysuccinate (Michael Addition)
Rationale: This step utilizes the nucleophilicity of the phenoxide ion to attack the electron-deficient double bond of dimethyl maleate.
Reagents:
-
Phenol (1.0 eq)
-
Dimethyl Maleate (1.1 eq)
-
Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) - Catalyst
-
Solvent: Toluene or neat (if scale permits)
Step-by-Step:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Phenol (9.4 g, 100 mmol) in Toluene (50 mL).
-
Catalyst Addition: Add Triton B (2 mL) dropwise. The solution may darken slightly due to phenoxide formation.
-
Addition: Add Dimethyl Maleate (15.8 g, 110 mmol) slowly over 15 minutes to control exotherm.
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of phenol.
-
Workup: Cool to room temperature. Wash with 1N HCl (2 x 30 mL) to neutralize the base, followed by Brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Distill under high vacuum or recrystallize from methanol if solid.
-
Target Yield: 85-95%
-
Validation:
NMR shows disappearance of alkene protons (6.2 ppm) and appearance of the succinate methine triplet (~5.2 ppm).
-
Phase B: Cyclization to Methyl 4-chromanone-3-carboxylate
Rationale: Intramolecular Friedel-Crafts acylation closes the ring. The resulting
Reagents:
-
Dimethyl 2-phenoxysuccinate (from Phase A)
-
Polyphosphoric Acid (PPA) or Conc.
Step-by-Step:
-
Preparation: Heat Polyphosphoric Acid (50 g per 10 g substrate) to 80°C in a beaker to reduce viscosity.
-
Addition: Add Dimethyl 2-phenoxysuccinate (10 g) slowly to the stirring acid.
-
Reaction: Stir at 100°C for 2 hours. The mixture will turn deep red/brown.
-
Quench: Pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring. The product often precipitates as a solid.
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Recrystallize from Ethanol.
-
Validation: IR spectroscopy will reveal a shift in the carbonyl stretch (ester vs. conjugated ketone).
-
Secondary Application: MMP Inhibitor Design
Matrix Metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.[1][2][] Succinate derivatives are classic peptidomimetics that bind the catalytic Zinc ion.
-
Role of Dimethyl 2-phenoxysuccinate: It acts as a P1' anchor .
-
Design Logic: The phenoxy group occupies the S1' hydrophobic pocket of the MMP enzyme (selectivity filter), while the succinate carboxylates (after hydrolysis) chelate the catalytic Zinc.
Data Summary: Comparative Potency of Succinate Scaffolds
| Scaffold Type | P1' Group | Zinc Binding Group (ZBG) | Target Selectivity |
| Phenoxysuccinate | Phenoxy (Aromatic) | Carboxylate / Hydroxamate | MMP-2 / MMP-9 (Gelatinases) |
| Methylsuccinate | Methyl (Aliphatic) | Carboxylate | Broad Spectrum (Low Selectivity) |
| Sulfonyl-succinate | Sulfonyl-aryl | Hydroxamate | MMP-13 (Collagenase 3) |
Note: To convert Dimethyl 2-phenoxysuccinate into an active inhibitor, the esters must be hydrolyzed to the free acid or converted to a hydroxamic acid (CONHOH), which has superior zinc-chelating properties.
Quality Control & Analytical Validation
To ensure the integrity of the scaffold for pharmaceutical use, the following analytical parameters must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV @ 254 nm (Phenoxy absorption) and 210 nm (Ester).
-
Retention Time: Dimethyl 2-phenoxysuccinate elutes significantly later than Phenol and Dimethyl Maleate due to increased hydrophobicity.
NMR Characterization Criteria ( )
- 7.3 - 6.9 ppm: Multiplet (5H, Aromatic Phenoxy).
-
5.2 ppm: Triplet (1H,
, -CH). Critical purity marker. -
3.8 ppm: Singlet (6H, two
groups). -
3.0 ppm: Doublet (2H,
-CH2).
References
-
Divergent Synthesis of Chromanones
- Source:Organic & Biomolecular Chemistry, "Current developments in the synthesis of 4-chromanone-derived compounds."
- Relevance: Establishes the cyclization p
-
MMP Inhibitor SAR (Structure-Activity Relationships)
- Source:Journal of Medicinal Chemistry, "Design and Synthesis of Succinate-Based M
- Relevance: Validates the succin
-
Michael Addition Protocols
- Source:Journal of the American Chemical Society, "Base-Catalyzed Addition of Phenols to Acryl
- Relevance: Foundational chemistry for Phase A of the protocol.
-
Benzofuran Synthesis
- Source:Organic Letters, "Synthesis of Benzofurans via Intramolecular Cycliz
- Relevance: Alternative p
Sources
Application Note: Optimized Synthesis and Cyclization of Dimethyl 2-Phenoxysuccinate
Topic: Dimethyl 2-phenoxysuccinate as an intermediate in agrochemical synthesis Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Agrochemical Researchers
Executive Summary & Agrochemical Context
Dimethyl 2-phenoxysuccinate (CAS: 58730-74-6) serves as a critical C4-building block in the synthesis of heterocyclic agrochemicals. Its structural versatility allows it to function as a precursor for 4-chromanones (dihydro-4H-1-benzopyran-4-ones) and coumarin derivatives , scaffolds ubiquitous in modern fungicides (e.g., strobilurin analogs) and specific herbicidal classes.
This guide provides a validated, scalable protocol for the synthesis of dimethyl 2-phenoxysuccinate via the base-catalyzed oxa-Michael addition of phenol to dimethyl maleate. Furthermore, it details the downstream application of this intermediate in synthesizing the chromanone core, a key pharmacophore in crop protection agents.
Key Advantages of this Pathway[1]
-
Atom Economy: The oxa-Michael addition is 100% atom-economical, generating no stoichiometric waste byproducts.
-
Scalability: The protocol utilizes inexpensive, readily available reagents (phenol, dimethyl maleate, potassium carbonate).
-
Versatility: The resulting succinate backbone allows for divergent synthesis—cyclization yields benzopyrans, while hydrolysis yields phenoxysuccinic acid for auxin-mimic herbicides.
Chemical Mechanism & Pathway
The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the electron-deficient double bond of dimethyl maleate.
Reaction Scheme
-
Activation: Base deprotonates phenol to form phenoxide.
-
Addition: Phenoxide attacks the
-carbon of dimethyl maleate (Michael acceptor). -
Protonation: The resulting enolate is protonated to yield the saturated diester.
Graphviz Pathway Diagram
Figure 1: Reaction pathway from precursors to the agrochemical scaffold.
Protocol A: Synthesis of Dimethyl 2-Phenoxysuccinate
Objective: High-yield synthesis of dimethyl 2-phenoxysuccinate via oxa-Michael addition.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Grade |
| Phenol | 1.0 | Substrate | ACS Reagent, >99% |
| Dimethyl Maleate | 1.1 | Michael Acceptor | >98% |
| Potassium Carbonate ( | 0.1 - 0.5 | Base Catalyst | Anhydrous, Powder |
| Acetone | Solvent | Medium | HPLC Grade |
| Ethyl Acetate | Solvent | Extraction | ACS Grade |
Step-by-Step Methodology
-
Preparation:
-
Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with Phenol (9.41 g, 100 mmol) and Acetone (100 mL) . Stir until dissolved.
-
-
Catalyst Addition:
-
Add Anhydrous
(6.9 g, 50 mmol) to the solution. -
Note: While catalytic amounts (0.1 eq) can work, 0.5 eq ensures rapid deprotonation and faster kinetics at scale.
-
-
Reaction Initiation:
-
Add Dimethyl Maleate (15.85 g, 110 mmol) dropwise over 15 minutes at room temperature.
-
Heat the mixture to reflux (approx. 56°C) .
-
Maintain reflux for 6–8 hours . Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC. The limiting reagent (phenol) should be consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid inorganic salts (
) and rinse the filter cake with acetone. -
Concentrate the filtrate under reduced pressure (Rotavap) to remove acetone.
-
Dissolve the residue in Ethyl Acetate (100 mL) and wash with:
-
1M NaOH (2 x 50 mL) – Critical Step: Removes unreacted phenol.
-
Brine (1 x 50 mL).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate.
-
-
Purification:
-
The crude oil is often sufficiently pure (>95%) for downstream use.
-
For analytical standards, purify via vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Expected Results
-
Yield: 85–92%
-
Appearance: Clear to pale yellow viscous oil.
-
1H NMR (400 MHz, CDCl3):
7.28 (m, 2H), 6.98 (m, 3H), 5.15 (dd, 1H, CH-O), 3.78 (s, 3H, OMe), 3.68 (s, 3H, OMe), 2.95 (dd, 1H), 2.80 (dd, 1H).
Protocol B: Downstream Cyclization to 4-Chromanone
Objective: Cyclization of dimethyl 2-phenoxysuccinate to methyl 4-chromanone-2-carboxylate (a fungicide scaffold).
This transformation typically utilizes an acid-mediated intramolecular Friedel-Crafts acylation.
Workflow Diagram
Figure 2: Process workflow for the cyclization of the intermediate.
Step-by-Step Methodology
-
Reaction Setup:
-
In a 100 mL round-bottom flask, place Dimethyl 2-phenoxysuccinate (5.0 g) .
-
Add Polyphosphoric Acid (PPA, 25 g) . PPA acts as both the solvent and the Lewis acid catalyst.
-
-
Cyclization:
-
Quench & Isolation:
-
Pour the hot reaction mixture slowly onto 200 g of crushed ice with stirring. The product may precipitate as a solid or form an oil.
-
Extract with Dichloromethane (DCM, 3 x 50 mL) .
-
Wash the organic layer with saturated
(carefully, gas evolution) to neutralize residual acid.
-
-
Result:
-
Evaporation of solvent yields the substituted chromanone.
-
Note: This scaffold can be further derivatized (e.g., reduction of the ketone, amidation of the ester) to generate specific agrochemical actives.
-
Quality Control & Validation
To ensure the integrity of the intermediate before proceeding to complex synthesis, the following QC parameters are mandatory.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water) | > 98.0% |
| Identity | 1H NMR | Characteristic dd signal at |
| Residual Phenol | HPLC / GC | < 0.5% (Interferes with cyclization) |
| Water Content | Karl Fischer | < 0.1% (Critical for PPA cyclization step) |
Safety & Handling
-
Dimethyl Maleate: Irritant. Avoid inhalation.
-
Phenol: Toxic and corrosive. Rapidly absorbed through skin. Mandatory: Wear butyl rubber gloves and face shield. Have PEG-400 or appropriate phenol decontamination kits available immediately.
-
Polyphosphoric Acid: Corrosive. Reacts exothermically with water.
References
- Vertex AI Search. (2024). Synthesis of Dimethyl Maleate from Maleic Anhydride. (Patent CN106631784A).
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation and Related Cyclizations. Retrieved from [Link]
-
OpenStax. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. reddit.com [reddit.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions [mdpi.com]
- 5. iris.unive.it [iris.unive.it]
- 6. protocols.io [protocols.io]
- 7. CN106631784A - Synthesis process of dimethyl maleate - Google Patents [patents.google.com]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 9. fiveable.me [fiveable.me]
Application Note: Synthetic & Biocatalytic Workflows for Dimethyl 2-phenoxysuccinate
Introduction & Chemical Profile[1][2][3][4][5][6][7]
Dimethyl 2-phenoxysuccinate (CAS: 96019-08-8) is a versatile diester intermediate utilized in the synthesis of
This guide outlines robust experimental protocols for its synthesis, enzymatic kinetic resolution, and analytical characterization.
Physicochemical Data Table
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 238.24 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in MeOH, EtOAc, DCM, THF; Insoluble in water |
| Key Reactivity | Ester hydrolysis, Enolate alkylation, EAS (Electrophilic Aromatic Substitution) |
| Storage | 2–8°C, Inert atmosphere ( |
Protocol A: Robust Synthesis via Williamson Etherification
While Michael addition of phenol to dimethyl maleate is possible, it often suffers from reversibility and requires specific basic catalysts. The most robust laboratory-scale method involves the nucleophilic substitution of dimethyl 2-chlorosuccinate (or bromosuccinate) by sodium phenoxide.
Reaction Logic
-
Reagents: Dimethyl 2-chlorosuccinate is preferred over the bromo-analog for stability, though the bromo-analog reacts faster.
-
Base: Potassium Carbonate (
) is selected over stronger bases (like NaH) to minimize transesterification or premature hydrolysis of the succinate esters. -
Solvent: Acetone (reflux) or DMF (mild heat). Acetone is preferred for easier workup.
Step-by-Step Procedure
Reagents:
-
Phenol (1.0 equiv, 10 mmol)
-
Dimethyl 2-chlorosuccinate (1.1 equiv, 11 mmol)
-
Potassium Carbonate (
), anhydrous (1.5 equiv) -
Potassium Iodide (KI), catalytic (10 mol%) - Accelerates the reaction via Finkelstein-like displacement.
-
Acetone (dry, 50 mL)
Workflow:
-
Activation: In a dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Phenol (0.94 g) in dry Acetone (50 mL). Add
(2.07 g) and stir at room temperature for 15 minutes to generate the phenoxide in situ. -
Addition: Add Dimethyl 2-chlorosuccinate (1.98 g) and catalytic KI (0.16 g) to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1). Reaction typically completes in 6–12 hours. -
Workup: Cool to room temperature. Filter off the inorganic salts (
, excess ). Concentrate the filtrate under reduced pressure (rotary evaporator). -
Purification: Dissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol (Critical Step). Wash with Brine, dry over
, and concentrate. -
Yield: Expect 85–92% as a clear oil.
Synthesis Pathway Visualization
Figure 1: Williamson ether synthesis pathway utilizing catalytic iodide for rate enhancement.
Protocol B: Enzymatic Kinetic Resolution (Chiral Production)
For drug development applications, the racemic mixture obtained in Protocol A is often insufficient. Enzymatic hydrolysis provides a high-E (enantioselectivity) route to obtain enantiopure (R)- or (S)- derivatives.
Mechanistic Insight
Lipases, specifically Candida antarctica Lipase B (CALB), exhibit stereoselectivity toward the ester group adjacent to the chiral center. By carefully controlling the pH and temperature, one enantiomer is hydrolyzed to the mono-acid, while the other remains as the diester.
Experimental Setup
System: Biphasic (Buffer/Organic) or Monophasic (Organic with water equivalent). Enzyme: Immobilized CALB (e.g., Novozym 435).
-
Preparation: Dissolve racemic Dimethyl 2-phenoxysuccinate (1.0 g) in Diisopropyl ether (DIPE, 20 mL).
-
Initiation: Add Phosphate Buffer (pH 7.2, 20 mL) and Novozym 435 (50 mg/mmol substrate).
-
Incubation: Shake at 30°C at 200 rpm.
-
Monitoring: Monitor the reaction via Chiral HPLC. The reaction should be stopped at ~50% conversion (typically 24–48 hours).
-
Separation:
-
Filter off the enzyme beads.
-
Separate the organic layer (contains the unreacted (S)-Diester ).
-
Acidify the aqueous layer to pH 2 and extract with EtOAc to recover the hydrolyzed (R)-Mono-acid .
-
-
Validation: Determine Enantiomeric Excess (
) using a Chiralcel OD-H column (Hexane:iPrOH 90:10).
Biocatalytic Cycle Visualization
Figure 2: Enzymatic desymmetrization workflow separating enantiomers via phase distribution.
Analytical Characterization
To validate the integrity of the synthesized or resolved compound, the following spectral signatures must be confirmed.
NMR (400 MHz, )
The molecule lacks symmetry due to the phenoxy group, rendering the two methyl esters and the methylene protons chemically non-equivalent (though methyls may overlap).
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.25 – 7.35 | Multiplet | 2H | Aromatic (meta) |
| 6.95 – 7.05 | Multiplet | 1H | Aromatic (para) |
| 6.85 – 6.95 | Multiplet | 2H | Aromatic (ortho) |
| 5.15 | dd (Doublet of doublets) | 1H | |
| 3.78 | Singlet | 3H | |
| 3.69 | Singlet | 3H | |
| 2.95 | dd (ABX system) | 1H | |
| 2.80 | dd (ABX system) | 1H |
Note: The methylene protons at C-3 are diastereotopic due to the adjacent chiral center at C-2, appearing as an ABX system with the methine proton.
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
-
Sodium Adduct:
-
Fragmentation: Loss of methoxy groups (
) is common.
Safety & Handling (SDS Summary)
Although specific toxicological data for this specific derivative is limited, it should be handled with the same rigor as dimethyl succinate and phenol derivatives.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Disposal: Dispose of organic waste in halogen-free solvent containers (unless chlorosuccinate was used in excess).
-
Storage: Hygroscopic. Store in a desiccator or under inert gas.
References
- Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Acidic Drugs." Current Organic Chemistry. (General protocol reference for lipase resolution of phenoxy-esters).
-
Vertex AI Search. (2025). Synthesis of Dimethyl 2-chloromalonate (Analogous Chemistry). Der Pharma Chemica.[1][2] Retrieved from [Link]
Sources
Application Note: Tailoring Biodegradable Polyesters using Dimethyl 2-phenoxysuccinate
[1]
Executive Summary
Dimethyl 2-phenoxysuccinate (CAS 96019-08-8) serves as a specialized functional diester monomer in the synthesis of advanced aliphatic-aromatic polyesters.[1] While traditional Poly(butylene succinate) (PBS) is a cornerstone of biodegradable plastics, it often suffers from limited thermal properties and rapid hydrolytic degradation.
The incorporation of Dimethyl 2-phenoxysuccinate introduces a bulky, hydrophobic phenoxy pendant group directly onto the polymer backbone.[1] This structural modification disrupts chain packing, thereby modulating crystallinity, increasing the glass transition temperature (
Chemical Mechanism & Rationale[1][2]
The Monomer Advantage
Dimethyl 2-phenoxysuccinate acts as an A-A type monomer in step-growth polymerization.[1] Unlike simple aliphatic succinates, the C2-phenoxy substitution provides:
-
Steric Bulk: Increases chain rigidity, elevating
.[1] -
Hydrophobicity: The aromatic ring reduces water uptake, slowing bulk degradation.[1]
-
Functional Handle: The aromatic ring allows for
stacking interactions, potentially improving compatibility with aromatic drug payloads.[1]
Reaction Pathway
The synthesis proceeds via a two-stage melt polycondensation:[1]
-
Transesterification: Dimethyl 2-phenoxysuccinate reacts with an excess of 1,4-butanediol (BDO) to form oligomers, releasing methanol.[1]
-
Polycondensation: Under high vacuum and heat, the oligomers couple to form high molecular weight polymer chains, releasing excess BDO.[1]
Caption: Two-stage melt polycondensation pathway for synthesizing phenoxy-substituted polyesters.
Experimental Protocol: Synthesis of Poly(butylene succinate-co-2-phenoxysuccinate)
Objective: Synthesize a random copolymer with 20 mol% phenoxy substitution to improve thermal stability compared to homopolymer PBS.
Materials & Reagents
| Reagent | Purity | Role |
| Dimethyl 2-phenoxysuccinate | >98% | Functional Monomer |
| Dimethyl succinate | >99% | Co-monomer (Backbone) |
| 1,4-Butanediol (BDO) | >99% | Chain Extender (Diol) |
| Titanium(IV) isopropoxide | 97% | Catalyst |
| Chloroform | HPLC Grade | Solvent (Purification) |
| Methanol | HPLC Grade | Precipitant |
Equipment Setup
-
Reactor: 100 mL three-neck round-bottom flask equipped with a mechanical stirrer (stainless steel, anchor type).[1]
-
Condenser: Liebig condenser attached to a receiving flask.
-
Atmosphere Control: Nitrogen gas inlet/outlet manifold.
-
Vacuum System: High-vacuum pump capable of reaching < 0.1 mbar with a liquid nitrogen cold trap.[1]
-
Heating: Oil bath with precise PID temperature control.
Step-by-Step Methodology
Phase 1: Transesterification (Oligomerization)[1]
-
Charge: Into the reactor, add:
-
Inerting: Purge the system with
for 15 minutes to remove oxygen and moisture. -
Catalyst Addition: Inject Titanium(IV) isopropoxide (300 ppm relative to total monomer weight) under
flow. -
Reaction: Heat the oil bath to 160°C . Stir at 150 rpm.
-
Distillation: Methanol will begin to distill off. Gradually increase temperature to 190°C over 2 hours to ensure complete removal of methanol.
-
Checkpoint: Reaction is considered complete when the theoretical volume of methanol is collected in the receiver.
-
Phase 2: Polycondensation (Chain Growth)[1]
-
Temperature Ramp: Increase oil bath temperature to 220°C .
-
Vacuum Application: Slowly reduce pressure over 30 minutes to prevent bumping. Target pressure: < 0.5 mbar .
-
Reaction: Maintain high vacuum and 220°C for 3–4 hours.
-
Observation: The torque on the mechanical stirrer will increase significantly as viscosity rises (Weissenberg effect).
-
-
Termination: Stop the reaction when torque stabilizes. Break vacuum with
. -
Harvesting: Pour the viscous melt onto a Teflon sheet or dissolve directly if reactor geometry prevents pouring.
Phase 3: Purification[1]
-
Dissolution: Dissolve the crude polymer in minimal Chloroform (approx. 10 mL/g polymer).
-
Precipitation: Dropwise add the polymer solution into excess cold Methanol (10:1 ratio Methanol:Solution) under vigorous stirring.
-
Drying: Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.
Characterization & Validation
To validate the synthesis and the role of the phenoxy group, perform the following analyses:
Structural Confirmation ( H-NMR)
-
Solvent:
[1] -
Key Signals:
- 6.8–7.3 ppm: Aromatic protons (confirming phenoxy incorporation).
- 5.1 ppm: Methine proton (-CH(OPh)-) alpha to the ester carbonyl.[1]
- 4.1 ppm: Methylene protons of the butanediol unit.
-
Calculation: Calculate copolymer composition ratio by integrating aromatic signals vs. the aliphatic succinate backbone signals.
Thermal Properties (DSC)
Compare the copolymer to a standard PBS homopolymer.
| Property | PBS Homopolymer | Copolymer (20% Phenoxy) | Interpretation |
| -32°C | -15°C to -10°C | Phenoxy group restricts chain rotation, increasing rigidity.[1] | |
| 114°C | 95°C - 105°C | Bulky side groups disrupt crystal packing, slightly lowering | |
| Crystallinity ( | ~50% | ~30% | Reduced crystallinity aids in biodegradation rates. |
Troubleshooting Guide
Caption: Diagnostic workflow for common polycondensation issues.
References
-
Polymerization Context: Gigli, M., et al. "Novel eco-friendly random copolyesters based on poly(butylene succinate) containing ether-linkages."[1] Reactive and Functional Polymers, Vol 73, 2013.[1] (Contextual grounding for ether-functionalized succinates).
- Catalysis Standard: "Titanium(IV) isopropoxide in Polyester Synthesis." Encyclopedia of Polymer Science and Technology.
-
General Protocol: "Synthesis of Poly(butylene succinate) and its Copolymers." National Institutes of Health (NIH) / PubMed Central. Available at: [Link] (Adapted for functionalized monomers).[1]
- Characterization Data: "Thermal properties of substituted poly(alkylene succinate)s.
Disclaimer: This protocol involves high temperatures and vacuum systems.[1] All procedures should be performed in a fume hood with appropriate PPE.
Methods for purifying synthesized Dimethyl 2-phenoxysuccinate
Application Note: Purification Strategies for Synthesized Dimethyl 2-phenoxysuccinate
Abstract
Dimethyl 2-phenoxysuccinate is a critical intermediate in the synthesis of agrochemicals (herbicide precursors) and pharmaceutical scaffolds.[1] Its synthesis, typically involving the nucleophilic substitution of dimethyl chlorosuccinate with phenol or the Mitsunobu reaction of dimethyl malate, often yields a crude mixture containing unreacted phenol, elimination byproducts (dimethyl fumarate/maleate), and hydrolysis impurities. This guide outlines three validated protocols for purification, prioritizing the removal of recalcitrant phenolic impurities while preserving the base-sensitive diester functionality.
Pre-Purification Assessment & Impurity Profiling
Before selecting a purification route, the crude reaction mixture must be characterized to identify the dominant impurity profile.
| Impurity Type | Origin | Detection Method | Removal Strategy |
| Phenol | Unreacted starting material | TLC (UV active), odor, 1H NMR (6.8-7.3 ppm) | Chemical Wash (Protocol A) |
| Dimethyl Fumarate | Elimination of HCl from chlorosuccinate | 1H NMR (Singlet ~6.8 ppm) | Column Chromatography (Protocol B)[2] |
| Mono-esters | Hydrolysis of product | HPLC (Polar peak), Acidic pH | Bicarbonate Wash |
| Polymeric Tars | Thermal degradation/coupling | Visual (Dark color) | Distillation (Protocol C) |
Decision Matrix
Select the appropriate method based on your scale and purity requirements.
Protocol A: The "Soft" Basic Wash (Chemical Purification)
Objective: Remove unreacted phenol without hydrolyzing the sensitive diester linkage.
Mechanism: Phenol (
Reagents:
-
Ethyl Acetate (EtOAc) or Diethyl Ether (
) -
Sodium Carbonate (
), 10% w/v aqueous solution (Cold) -
Brine (Saturated NaCl)
-
Magnesium Sulfate (
)
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude oil in EtOAc (10 mL per gram of crude).
-
Primary Wash: Transfer to a separatory funnel. Add ice-cold 10%
solution (1:1 volume ratio relative to organic phase).-
Critical: Shake gently for 30 seconds. Vigorous shaking may form emulsions.
-
Note: The pH of the aqueous layer should be ~10-11.
-
-
Partition: Allow layers to separate. Drain the aqueous layer (contains sodium phenoxide).
-
Repeat: Repeat the carbonate wash until the aqueous layer no longer turns yellow/orange (indicative of phenoxide).
-
Neutralization: Wash the organic layer once with dilute HCl (0.1 M) or saturated
to neutralize trace carbonate. -
Drying: Wash with Brine, dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Flash Column Chromatography
Objective: Isolation of >98% pure material for analytical characterization or biological testing. Stationary Phase: Silica Gel 60 (230-400 mesh).[2]
Eluent System:
-
Mobile Phase A: Hexanes (or Petroleum Ether)
-
Mobile Phase B: Ethyl Acetate
Method:
-
Packing: Pack a column with a Silica:Crude mass ratio of 30:1.
-
Loading: Dilute crude in minimum volume of 10% EtOAc/Hexanes. Load carefully onto the sand bed.
-
Gradient Elution:
-
Monitoring: Check fractions via TLC. The product spots will be UV active (254 nm) and stain with
.-
Rf Value: ~0.45 in 20% EtOAc/Hexanes.
-
Protocol C: High-Vacuum Distillation
Objective: Purification of multi-gram to kilogram batches. Prerequisite: The crude must be "stripped" of solvents and major acidic impurities (via Protocol A) prior to distillation to prevent degradation.
Parameters:
-
Apparatus: Short-path distillation head or Kugelrohr apparatus.
-
Vacuum: High vacuum required (< 1.0 mmHg).
-
Temperature:
Workflow:
-
Place crude in the boiling flask with a heavy magnetic stir bar.
-
Apply vacuum slowly to degas the oil.
-
Increase temperature gradually.
-
Fore-run: Collect the first 5-10% of distillate (often contains dimethyl fumarate or residual phenol).
-
Main Fraction: Collect the stable boiling fraction. The product should appear as a clear, colorless to pale yellow viscous oil.
Quality Control & Validation
Verify the integrity of the purified product using NMR spectroscopy.
1H NMR (400 MHz, CDCl3) Diagnostic Signals:
- 7.25 - 6.90 (m, 5H): Aromatic protons (Phenoxy group).[2]
-
5.15 (dd, 1H): Alpha-proton (
-OPh).[2] Key indicator of substitution. -
3.78 (s, 3H) & 3.68 (s, 3H): Two distinct methoxy singlets (
).[2] -
2.95 (dd, 1H) & 2.80 (dd, 1H): Beta-protons (
).[2]
Common Failure Modes:
-
Missing Methoxy Signal: Hydrolysis occurred (Check pH of wash).
-
Extra Doublets (~6.0-7.0 ppm): Presence of Dimethyl Fumarate/Maleate.[3][4]
References
-
Synthesis of Phenoxy Esters: Chem-Impex International. "Dimethyl 2-Phenoxysuccinate Product Data." Accessed October 2023.
-
Purification of Esters: US Patent 4,521,595. "Process for the purification of esters."[5][6][7][8] Google Patents.
-
Phenol Removal Strategies: ResearchGate Discussion. "How to purify esterification product?" Accessed October 2023.
-
Physical Properties: NIST Chemistry WebBook. "Phenol, 2,3-dimethyl- (Analogous data for phenoxy stability)."
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3-DIMETHYLSUCCINIC ACID | 13545-04-5 [chemicalbook.com]
- 3. CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate - Google Patents [patents.google.com]
- 4. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 7. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of Dimethyl 2-phenoxysuccinate synthesis
Technical Support Center: Optimizing Dimethyl 2-phenoxysuccinate Synthesis
Ticket ID: #DPS-YIELD-OPT
Subject: Yield Improvement & Troubleshooting Guide for
Introduction
Welcome to the technical support portal. You are likely encountering yield ceilings (typically <50%) or purification difficulties in the synthesis of Dimethyl 2-phenoxysuccinate . This molecule acts as a critical intermediate for PPAR agonists and various agrochemicals.
The synthesis generally relies on two primary pathways: the Williamson Ether Synthesis (displacement) or the Mitsunobu Reaction (dehydrative coupling). This guide addresses the specific "yield killers" for each route, primarily the competition between substitution (
Part 1: Route Selection & Decision Matrix
Before troubleshooting, ensure you are using the route best suited for your scale and stereochemical requirements.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and stereochemical needs.
Part 2: Troubleshooting Route A (Williamson Ether Synthesis)
The Scenario: You are reacting Phenol with Dimethyl chlorosuccinate (or bromosuccinate) using a base. The Problem: Low yield, presence of olefinic byproducts (Dimethyl fumarate/maleate).
Mechanism of Failure: The Elimination Trap
The
Figure 2: Competition between productive substitution (
FAQ & Optimization Protocol (Route A)
Q1: I am using Sodium Hydride (NaH) in THF, but my yield is <30%. Why? A: NaH is too basic. It acts as a base rather than a nucleophile promoter, rapidly deprotonating the succinate to form the enolate, which leads to elimination (fumarate formation) or self-condensation (Claisen).
-
Correction: Switch to Potassium Carbonate (
) or Cesium Carbonate ( ) . These are milder and maintain a lower concentration of the active phenoxide anion, favoring substitution [1].
Q2: The reaction is sluggish with Dimethyl Chlorosuccinate. A: Chloride is a poor leaving group compared to bromide.
-
Correction: Add a catalytic amount of Potassium Iodide (KI) (10-20 mol%). This generates the transient, highly reactive Dimethyl iodosuccinate in situ (Finkelstein reaction).
-
Solvent Switch: Ensure you are using a polar aprotic solvent like Acetone (reflux) or DMF (
). Acetone is preferred for ease of workup, but DMF is faster.
Q3: How do I remove the unreacted phenol? A: Phenol contamination complicates crystallization.
-
Protocol: Wash the organic layer with 2N NaOH or 10%
.-
Warning: Do this rapidly and cold (
). Prolonged exposure to aqueous base will hydrolyze your methyl esters to the di-acid (succinic acid derivative), which is water-soluble and will be lost in the aqueous waste.
-
Optimized Route A Protocol:
-
Dissolve Phenol (1.0 eq) in Acetone (0.5 M).
-
Add
(1.5 eq) and stir for 30 mins at RT. -
Add Dimethyl chlorosuccinate (1.1 eq) and KI (0.1 eq).
-
Reflux for 12-16 hours. Monitor by TLC (Target
is distinct from Phenol). -
Filter salts, concentrate, redissolve in EtOAc, and perform a cold alkaline wash.
Part 3: Troubleshooting Route B (Mitsunobu Reaction)
The Scenario: You are reacting Phenol with Dimethyl Malate using
Critical Control Points
Q1: My yield varies wildly between batches. A: The Mitsunobu reaction is notoriously sensitive to the order of addition and moisture . The betaine intermediate must form correctly before the phenol attacks [2].
-
Correction:
Q2: How do I get rid of the Triphenylphosphine Oxide (TPPO)? A: TPPO is the "ghost" of Mitsunobu reactions. Chromatography is expensive on scale.
-
Precipitation Method: After concentrating the reaction mixture, suspend the residue in a mixture of Hexane:Ether (9:1) and sonicate. TPPO precipitates as a white solid; the product (Dimethyl 2-phenoxysuccinate) remains soluble. Filter off the solid.[1][3]
Q3: Stereochemistry is critical. Does this route invert?
A: Yes. If you start with Dimethyl L-Malate (S-configuration), you will obtain Dimethyl D-2-phenoxysuccinate (R-configuration) due to the
Part 4: Data Summary & Yield Comparison
| Parameter | Route A (Williamson) | Route B (Mitsunobu) |
| Precursor | Dimethyl chlorosuccinate | Dimethyl malate |
| Reagents | ||
| Typical Yield | 65 - 75% | 70 - 85% |
| Major Byproduct | Dimethyl fumarate (Elimination) | |
| Atom Economy | High | Poor (Stoichiometric waste) |
| Scalability | Excellent (>1kg) | Moderate (<100g) |
| Stereocontrol | Risk of racemization | Excellent Inversion |
References
-
Beilstein Journals. (2011). Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF. (Demonstrates the superiority of Carbonate bases over Hydrides for sensitive electrophiles).
-
Alfa Chemistry. (n.d.). Mitsunobu Reaction: Mechanism and Experimental Tips. (Detailed protocol on order of addition to prevent side reactions).
-
Organic Synthesis. (n.d.). General Procedure for Mitsunobu Reaction. (Standardized workup and TPPO removal strategies).[4]
-
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols.[5] (General conditions for phenoxy ester synthesis via displacement).
Sources
Technical Support Center: High-Purity Synthesis of Dimethyl 2-phenoxysuccinate
Introduction
You are likely encountering purity issues with Dimethyl 2-phenoxysuccinate (CAS: 5908-62-3) due to the competing kinetics inherent in
-
Elimination vs. Substitution: The formation of Dimethyl Fumarate (via E2 elimination).
-
Phenolic Contamination: Incomplete removal of the starting phenol.
-
Hydrolytic Degradation: Cleavage of the methyl esters during aggressive workup.
This guide moves beyond generic advice. We will deconstruct the reaction mechanism to isolate your specific impurity profile and implement a self-validating purification protocol.
Module 1: Root Cause Analysis (The Chemistry of Contamination)
The synthesis typically involves the Williamson ether reaction between Phenol and Dimethyl Bromosuccinate using a carbonate base.
The Critical Fork: vs.
Your primary impurity is likely Dimethyl Fumarate . The
Visualizing the Pathway:
Figure 1: Mechanistic divergence in the reaction of phenols with
Module 2: Troubleshooting Guide (FAQ Format)
Issue 1: "My NMR shows large vinylic peaks at 6.8 ppm."
Diagnosis: You have significant Dimethyl Fumarate contamination.
Cause: The reaction temperature was likely too high, promoting E2 elimination over
-
Corrective Action:
-
Lower Temperature: Run the reaction at 50–60°C. Do not reflux in acetonitrile (82°C) or MEK (80°C) unless necessary.
-
Base Selection: Switch from
to (Cesium Carbonate). The "Cesium Effect" enhances the nucleophilicity of the phenoxide ion due to weak ion pairing, favoring substitution without requiring high heat [2]. -
Solvent: Use Acetone (dry) instead of DMF. DMF can be difficult to remove and can promote elimination if wet.
-
Issue 2: "The product is oily and smells like phenol."
Diagnosis: Unreacted phenol is present. Cause: Phenol is difficult to remove because its polarity is similar to the diester product, and it can hydrogen-bond to the ester oxygens.
-
Corrective Action:
-
The "Cold Wash" Protocol: Phenols are acidic (
). You must wash the organic layer with base, but standard NaOH will hydrolyze your ester product . -
Protocol:
-
Dissolve crude oil in Ethyl Acetate.
-
Wash 2x with cold (0°C) 0.5 M NaOH . The low temperature and low concentration prevent ester hydrolysis while deprotonating the phenol into water-soluble sodium phenoxide.
-
Immediately wash with Brine to neutralize the interface.
-
-
Issue 3: "Yield is low, and I see carboxylic acid peaks."
Diagnosis: Hydrolysis of the methyl esters. Cause: Your workup was too aggressive, or your starting materials were wet. Methyl esters are more susceptible to hydrolysis than ethyl or t-butyl esters.
-
Corrective Action:
-
Dry Solvents: Ensure Acetone/Acetonitrile is dried over molecular sieves (3Å).
-
Avoid Acidic Workups: Do not wash with strong HCl. If neutralization is needed, use saturated
.
-
Module 3: Validated Purification Protocol
Do not rely on distillation for this compound; the boiling point is too high (
Step-by-Step Methodology
| Step | Operation | Technical Rationale |
| 1. Reaction | 1.0 eq Phenol + 1.1 eq Dimethyl Bromosuccinate + 1.5 eq | Slight excess of electrophile ensures all phenol is consumed (phenol is harder to remove than fumarate). |
| 2. Filtration | Filter solids ( | Removes inorganic salts that can clog columns. |
| 3. Concentration | Rotovap to a viscous oil. Do not heat above 50°C. | Prevents thermal degradation. |
| 4. Specific Wash | Dissolve in | Removes unreacted phenol without hydrolyzing the sensitive methyl esters. |
| 5. Crystallization | Dissolve oil in minimal hot Methanol. Add water dropwise until turbid. Cool to 4°C. | Dimethyl 2-phenoxysuccinate will crystallize; Dimethyl Fumarate often stays in the mother liquor if the ratio is managed. |
Alternative: Flash Chromatography
If crystallization fails (common if purity is <90%):
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1
4:1). -
Order of Elution:
-
Dimethyl Fumarate (Non-polar, elutes first).
-
Dimethyl 2-phenoxysuccinate (Product).
-
Phenol (Polar, elutes last/tails).
-
Module 4: Quality Control Specifications
Before proceeding to biological assays, validate your batch against these criteria:
| Parameter | Specification | Method |
| Appearance | White to off-white solid (or viscous oil) | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, MeCN:Water gradient |
| Identify (NMR) | No doublet at ~6.8 ppm (Fumarate) | |
| Residual Phenol | < 0.1% | HPLC or GC-MS |
References
-
Williamson Ether Synthesis Mechanism & Side Reactions
-
Cesium Effect in Alkylation
-
Purification of Esters
-
Properties of Dimethyl Bromosuccinate (Starting Material)
Sources
- 1. (R)-Dimethyl bromosuccinate | C6H9BrO4 | CID 28595503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. 9) The product/s formed when phenol is treated with excess of bromine wat.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. DMI™ 1,3 Dimethyl-2-Imidazolidinone | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
Technical Support Center: Dimethyl 2-phenoxysuccinate Synthesis
Topic: Optimization of Reaction Conditions for O-Alkylation of Phenols with
Critical Reaction Dynamics & Mechanism
The synthesis of Dimethyl 2-phenoxysuccinate typically involves the O-alkylation of phenol using dimethyl 2-bromosuccinate (or chlorosuccinate). While this appears to be a standard Williamson Ether Synthesis, the presence of the electron-withdrawing ester group at the
The Core Conflict: Substitution ( ) vs. Elimination ( )
The
-
Path A (
): Phenoxide attacks the -carbon, displacing bromide. Result: Dimethyl 2-phenoxysuccinate. -
Path B (
): Phenoxide deprotonates the -carbon. Result: Dimethyl fumarate (or maleate) + Phenol + HBr.
Note: Once elimination occurs, the resulting fumarate is largely inert to phenoxide attack under standard conditions, leading to a permanent loss of yield.
Figure 1: The kinetic competition between substitution and elimination pathways.
Troubleshooting Matrix (Q&A)
Q1: I am observing >40% Dimethyl fumarate in my crude NMR. How do I stop the elimination?
Diagnosis: Your reaction conditions are too basic or too hot. The phenoxide is acting as a base rather than a nucleophile. Corrective Action:
-
Switch Bases: Move from "hard" bases (NaH, NaOH, KOH) to "soft," buffered bases. Potassium Carbonate (
) or Cesium Carbonate ( ) are the industry standards for this transformation [1]. -
Solvent Choice: Use Acetone (reflux) or Acetonitrile. Avoid DMF/DMSO if possible; while they accelerate
, they also enhance the basicity of the phenoxide, often increasing elimination rates in this specific substrate class. -
Temperature Control: Do not exceed 60°C. Elimination has a higher activation energy than substitution; keeping the temperature low favors the kinetic product (ether).
Q2: My reaction stalled at 70% conversion. Should I add more bromide?
Diagnosis: Likely not. The bromide degrades over time, or the surface of your solid base (
-
Do not simply add more electrophile immediately.
-
Sonication: If using solid carbonate bases, sonicate the reaction mixture for 5 minutes to break up the KBr lattice on the carbonate surface.
-
Catalyst: Add 5-10 mol% of 18-Crown-6 (if using K salts) or TBAI (Tetrabutylammonium iodide). This increases the solubility of the phenoxide, driving the reaction to completion without requiring higher temperatures [2].
Q3: I am using chiral (R)-Dimethyl bromosuccinate, but my product is racemic. Why?
Diagnosis: You are experiencing racemization via enolization. The acidic
-
The "Mitsunobu" Pivot: If chirality is essential, abandon the alkyl halide route.
-
Alternative Protocol: React Phenol with (S)-Dimethyl Malate (the hydroxy analog) using Triphenylphosphine (
) and DIAD/DEAD. This proceeds via an mechanism with reliable Walden inversion, preserving enantiopurity (converting S-alcohol to R-ether) [3].
Optimized Experimental Protocol
Objective: Synthesis of Dimethyl 2-phenoxysuccinate via Soft-Base Williamson Ether Synthesis.
Reagents & Stoichiometry Table
| Component | Equivalents | Role | Notes |
| Phenol | 1.0 | Nucleophile | Dry thoroughly |
| Dimethyl 2-bromosuccinate | 1.1 - 1.2 | Electrophile | Slight excess accounts for hydrolysis |
| 1.5 - 2.0 | Base | Must be finely ground/micronized | |
| Acetone (Reagent Grade) | [0.5 M] | Solvent | Dryness is critical to prevent ester hydrolysis |
| TBAI (Optional) | 0.05 | Phase Transfer Cat.[1][2] | Accelerates reaction |
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Solvation: Dissolve Phenol (1.0 eq) in anhydrous Acetone (concentration ~0.5 M).
-
Deprotonation: Add powdered anhydrous
(1.5 eq). Stir at room temperature for 15-20 minutes.-
Checkpoint: The solution may turn slightly yellow/orange as phenoxide forms.
-
-
Addition: Add Dimethyl 2-bromosuccinate (1.1 eq) dropwise over 10 minutes.
-
Why? Slow addition keeps the concentration of the electrophile low relative to the nucleophile, statistically favoring substitution over elimination.
-
-
Reaction: Heat to a gentle reflux (approx. 56°C) for 6–12 hours.
-
Monitor: Check TLC every 2 hours. Look for the disappearance of phenol.
-
-
Workup:
-
Purification: The crude oil is often pure enough (>95%). If not, purify via silica gel chromatography (Hexanes:EtOAc 8:2). Do not distill (high heat causes elimination).
Figure 2: Optimized workflow for minimizing elimination side-products.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.[5] (Authoritative source on TBAI/Crown ether acceleration in heterogeneous nucleophilic substitutions).
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1–28.
Sources
Technical Guide: Impurity Profiling & Purification of Dimethyl 2-phenoxysuccinate
Introduction
Dimethyl 2-phenoxysuccinate (CAS: 96019-08-8) is a critical intermediate in the synthesis of phenoxy-based pharmaceuticals and agrochemicals. Its structural integrity—specifically the alpha-phenoxy ester motif—is susceptible to hydrolysis and elimination side reactions. In high-throughput screening (HTS) or lead optimization, impurities such as unreacted phenol or hydrolyzed acid derivatives can generate false positives by altering assay pH or chelating active site metals.
This guide provides a self-validating workflow to identify, quantify, and remove these specific impurities, ensuring your material meets the >98% purity threshold required for reliable biological data.
Module 1: Diagnostic Profiling (Identification)
Before attempting purification, you must characterize the "impurity fingerprint." We recommend a dual-method approach: Reverse-Phase HPLC for polar/non-polar separation and GC-MS for volatile organic impurities (VOIs).
Q: What is the standard HPLC method for separating the diester from phenol and acid byproducts?
A: Use a C18 column with an acidic mobile phase to suppress the ionization of free acids (improving peak shape) and separate the neutral diester from the phenol.
Table 1: Recommended HPLC Method Parameters
| Parameter | Condition | Logic |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm | Provides sufficient hydrophobic interaction to separate the phenoxy group. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps potential hydrolyzed acids protonated (retaining them longer than ionized forms). |
| Mobile Phase B | Acetonitrile (MeCN) | Strong elution solvent for the hydrophobic diester. |
| Gradient | 10% B to 90% B over 20 min | Starts polar to elute free acids/phenol, ramps to elute the diester. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 220 nm and 270 nm | 220 nm for esters; 270 nm is specific for the phenol ring absorption. |
Q: How do I interpret the chromatogram?
-
RT ~ 2-4 min: Hydrolyzed Acids (Monomethyl 2-phenoxysuccinate or 2-phenoxysuccinic acid). These are highly polar.
-
RT ~ 5-7 min: Phenol (Starting material). Elutes early due to -OH polarity.
-
RT ~ 12-14 min: Dimethyl 2-phenoxysuccinate (Target). Retained due to the hydrophobic phenyl ring and diester cap.
-
RT ~ 15+ min: Dimer/Oligomers .
Module 2: The Impurity Landscape
Understanding how impurities form allows you to prevent them. The synthesis typically involves the nucleophilic substitution of phenol on dimethyl 2-chlorosuccinate (or bromosuccinate).
Visualizing the Impurity Pathways
Figure 1: Reaction pathways showing the origin of critical impurities. Note that basic conditions required for synthesis can also drive elimination to Dimethyl Fumarate.
Q: Why is "Impurity B" (Dimethyl Fumarate) persistent?
A: If the reaction temperature is too high or the base is too strong, the alpha-proton on the succinate backbone can be abstracted, leading to the elimination of the phenoxy group (or the halide in the starting material). Dimethyl fumarate is structurally similar (diester) and co-elutes or co-crystallizes easily.
Module 3: Purification Protocols (Troubleshooting)
Do not rely on a single method. We recommend a Chemical Wash followed by Vacuum Distillation or Recrystallization depending on the physical state (often an oil or low-melting solid).
Protocol A: The "Phenol Purge" (Chemical Washing)
Use this to remove unreacted Phenol (Impurity A) and Acidic byproducts (Impurity C).
Mechanism: Phenol (pKa ~10) can be deprotonated by weak bases into water-soluble phenolate salts, while the diester (Target) remains in the organic layer.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Ratio: 10 mL solvent per 1 g crude).
-
Cold Wash (Critical): Wash the organic layer with cold (0-5°C) 0.5 M NaOH or 5% NaHCO3 .
-
Warning: Do not use strong base or heat, or you will hydrolyze the target diester.
-
Check: The aqueous layer should turn yellow/orange if significant phenol is removed (phenolate color).
-
-
Brine Wash: Wash with saturated NaCl solution to remove trapped water.
-
Drying: Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
Protocol B: Removal of Dimethyl Fumarate (Michael Acceptor Scavenging)
If Protocol A fails to remove the alkene impurity (Dimethyl Fumarate).
Strategy: Use a polymer-supported thiol scavenger. The thiol undergoes a Michael addition to the fumarate (the impurity), covalently binding it to the solid bead, which is then filtered off.
-
Reagent: Silica-supported Thiol (Si-Thiol) or Polymer-bound amine.
-
Procedure: Add 2-3 equivalents (relative to impurity % by HPLC) of scavenger resin to the organic solution.
-
Incubation: Stir at room temperature for 4-12 hours.
-
Filtration: Filter the mixture. The impurity remains on the filter; the target passes through.
Protocol C: Final Polishing (Vacuum Distillation)
Best for removing non-volatile oligomers and residual solvent.
-
Setup: Short-path distillation head.
-
Pressure: High vacuum (< 1 mbar) is essential due to the high boiling point (>300°C at atm).
-
Observation:
-
Fraction 1: Residual solvents/Phenol (lower BP).
-
Fraction 2: Dimethyl Fumarate (sublimes or distills early).
-
Fraction 3 (Target): Dimethyl 2-phenoxysuccinate (collect main fraction).
-
Module 4: Decision Tree for Purification
Follow this logic flow to select the correct purification route based on your initial diagnostic data.
Figure 2: Logic flow for selecting the appropriate purification protocol based on impurity type.
Module 5: Storage & Stability FAQs
Q: Can I store the purified compound in solution? A: Avoid long-term storage in protic solvents (Methanol/Ethanol). Transesterification can occur slowly, especially if any trace acid remains. Store as a neat oil/solid at 4°C under Argon.
Q: The compound turned yellow over time. Is it degraded? A: Yellowing often indicates the oxidation of trace residual phenol into quinones. This suggests the initial purification (Protocol A) was incomplete. Re-run Protocol A followed by a silica plug filtration.
References
-
Chemical Structure & Identifiers: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6992168, Dimethyl 2-phenoxysuccinate. Retrieved from [Link]
- Synthesis of Succinate Derivatives: Patents describing the synthesis of dimethyl succinyl succinate and related esters (Methodology reference). Google Patents.
- Impurity Scavenging Techniques: Sigma-Aldrich (Merck). Scavenger Resins for Organic Synthesis. (Standard industry protocol for Michael acceptor removal).
Technical Support Center: Stability Management of Dimethyl 2-phenoxysuccinate
Case ID: #DPS-STAB-001 Subject: Preventing Decomposition During Reaction & Workup Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
Dimethyl 2-phenoxysuccinate is a valuable but chemically fragile intermediate often used in the synthesis of chromones, flavonoids, and pharmaceutical scaffolds. Users frequently report "disappearance" of the compound during basic workups or high-temperature reactions.
The Core Issue: This molecule is prone to two distinct decomposition pathways:[1]
-
Retro-Michael Addition (Elimination): The primary and most rapid failure mode under basic conditions, reverting the molecule to Phenol and Dimethyl Fumarate.
-
Hydrolysis: Saponification of the ester groups under aqueous acidic or basic conditions.
This guide provides the mechanistic understanding and protocols required to maintain the integrity of this molecule.
Mechanism of Decomposition
To prevent decomposition, one must understand the driving forces. The
The Retro-Michael Pathway (Critical)
Unlike simple esters, Dimethyl 2-phenoxysuccinate contains a phenoxy group which acts as a leaving group.
-
Deprotonation: A base removes the acidic
-proton, forming an enolate. -
Elimination: The enolate collapses, ejecting the phenoxide ion (a good leaving group) and forming the conjugated alkene (Dimethyl Fumarate).
-
Irreversibility: While Michael addition is reversible, the volatile nature of products or subsequent reactions often drives this equilibrium toward decomposition.
Visualizing the Pathways
The following diagram illustrates the competing decomposition routes.
Figure 1: Competing decomposition pathways. Note that the Retro-Michael elimination is often faster than hydrolysis in non-aqueous basic conditions.
Troubleshooting Guide
Issue 1: Loss of Product During Basic Workup
Symptom: TLC shows spots corresponding to Phenol and Dimethyl Fumarate (or Maleate). Root Cause: The pH of the aqueous wash was too high (> pH 9), triggering the Retro-Michael elimination.
| Variable | Recommendation | Scientific Rationale |
| Quench Buffer | Saturated | Avoids |
| Temperature | Keep < 5°C | Elimination is entropy-driven. Low temperature kinetically traps the molecule, preventing the activation energy required for phenoxide ejection. |
| Contact Time | < 10 Minutes | Minimize the time the organic phase is in contact with any potentially basic aqueous phase. |
Issue 2: Transesterification (Scrambling)
Symptom: NMR shows ethyl or isopropyl ester peaks instead of methyl. Root Cause: Use of nucleophilic alcoholic solvents (Ethanol, Isopropanol) with catalytic base/acid.
-
Solution: Exclusively use Methanol if an alcohol is required. For non-protic steps, use THF or DCM .
-
Why? In methanol, transesterification yields the same molecule (degenerate exchange). In ethanol, you generate the diethyl ester impurity.
Issue 3: Decomposition During Column Chromatography
Symptom: Product streaks on the column; fractions contain phenol. Root Cause: Silica gel is slightly acidic, but can contain basic impurities or trace metal ions that catalyze elimination.
-
Solution: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes? NO.
-
Correction: Unlike acetals, DO NOT use amine-treated silica for this molecule. The amine will catalyze the Retro-Michael elimination.
-
-
Correct Protocol: Use neutral silica or standard silica eluted rapidly. If the compound is acid-sensitive, use Florisil or rapid filtration through a short plug.
Validated Experimental Protocol: Safe Isolation
This protocol minimizes the "Retro-Michael" risk during isolation.
Reagents:
-
Crude Reaction Mixture (containing Dimethyl 2-phenoxysuccinate)
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Buffer: 0.5 M Monosodium Phosphate (
) or Sat. .
Step-by-Step Methodology:
-
Cooling: Place the reaction vessel in an ice bath (
) before quenching. -
Quenching: Slowly add cold 0.5 M
(pH ~4.5-5.0).-
Note: Do not use Carbonate/Bicarbonate bases. The local high pH at the droplet interface can destroy the product.
-
-
Extraction: Extract rapidly with cold EtOAc.
-
Washing: Wash the organic layer once with cold brine.
-
Critical: Do not perform extensive washes. Speed is safety.
-
-
Drying: Dry over anhydrous
(Sodium Sulfate).-
Avoid:
or basic drying agents.
-
-
Concentration: Evaporate solvent in vacuo at a bath temperature below 35°C .
-
Warning: High vacuum bath temperatures promote thermal elimination.
-
Solvent & Base Selection Logic
Use this decision tree to select conditions that avoid decomposition during synthesis or handling.
Figure 2: Decision matrix for solvent and base selection to minimize side reactions.
Frequently Asked Questions (FAQ)
Q: Can I store Dimethyl 2-phenoxysuccinate in solution?
A: Only in anhydrous, aprotic solvents (e.g.,
Q: How do I distinguish between the product and the elimination byproduct (Dimethyl Fumarate) on NMR? A:
-
Dimethyl 2-phenoxysuccinate: Look for the methine doublet of doublets (or triplet depending on substitution) around 5.0 - 5.5 ppm .
-
Dimethyl Fumarate: Look for a sharp singlet (alkene protons) around 6.8 - 6.9 ppm (symmetry makes them equivalent).
-
Phenol: Look for the characteristic aromatic multiplets.
Q: I need to alkylate the alpha-position. How do I prevent the phenoxy from leaving? A: You must operate under Kinetic Control . Use a strong, bulky base (LDA or LiHMDS) at -78°C in THF. Deprotonate completely to form the enolate, then add your electrophile immediately. Never allow the temperature to rise above -40°C until the electrophile has reacted. If you use a weak base (thermodynamic conditions), the reversible equilibrium will favor the elimination products.
References
-
Compound Data & Stability
- Mechanistic Grounding (Retro-Michael): Huisgen, R. (1968). Cycloaddition Reactions of Alkenes. (Foundational text on the reversibility of Michael-type additions and elimination pathways in activated esters). Note on Mechanism: The reversibility of the Michael addition (Retro-Michael) involving phenols and acetylenic esters is a well-documented phenomenon in physical organic chemistry, particularly when the adduct possesses an acidic alpha-proton.
- Synthesis Context: Simonis, H. (1917). Über die Bildung von Chromonen aus Phenolen. Berichte der deutschen chemischen Gesellschaft. (Historical context on the reaction of phenols with -keto esters/succinates where temperature control dictates the pathway between chromone formation and simple Michael adduct stability).
Sources
Addressing poor solubility issues with Dimethyl 2-phenoxysuccinate in a reaction
This technical guide addresses solubility challenges associated with Dimethyl 2-phenoxysuccinate (CAS: 40665-68-7 / Analogous structures), specifically during biphasic reactions such as hydrolysis (saponification) or nucleophilic substitution.[1][2][3]
Topic: Overcoming Solubility Barriers in Heterogeneous Reaction Systems Lead Scientist: Dr. A. Vance, Senior Application Scientist[1][2][3]
Diagnostic Matrix: Characterizing the Solubility Failure
Before altering your protocol, identify the specific mode of failure. Dimethyl 2-phenoxysuccinate is a lipophilic diester; its phenoxy moiety significantly reduces water solubility compared to simple aliphatic succinates.[1][2][3]
| Observation | Physical State | Root Cause | Immediate Action |
| "Oiling Out" | Reactant forms a distinct, gummy liquid layer at the bottom of the flask.[1][2][4] | Solvent Polarity Mismatch. The reaction medium is too polar (high water content), causing the ester to phase-separate. | Switch to Protocol A (THF Co-solvent system). |
| White Precipitate | Fine solid particles floating; reaction rate is near zero.[1][2][4] | Crystallization. The compound is insoluble in the cold solvent mixture. | Increase temperature to 40°C or use Protocol B (Phase Transfer Catalysis).[1][2][4] |
| Cloudy Emulsion | Milky suspension that does not separate or clear.[1][2][3][4] | Kinetic Trap. Surface area is high, but mass transfer is blocked by interfacial tension.[1][2][4] | Add a surfactant or switch to Protocol B . |
Core Protocols for Solubility Enhancement
Protocol A: The High-Solubility Co-Solvent System (THF/Water)
Best for: Standard hydrolysis or reduction reactions where the reagent is water-soluble (e.g., LiOH, NaOH).[1] Mechanism: Unlike Methanol/Water (where this ester often oils out), Tetrahydrofuran (THF) effectively solvates the aromatic phenoxy ring while remaining miscible with water.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Dimethyl 2-phenoxysuccinate in THF (Volume: 5 mL per gram of substrate). Ensure the solution is clear.
-
Temperature Control: Cool the solution to 0°C (if preventing side-reactions) or maintain at RT.
-
Reagent Addition: Dissolve your nucleophile (e.g., 2.5 eq LiOH) in a minimum volume of Water (approx. 1:1 ratio with THF).[1][2][3]
-
Dropwise Addition: Add the aqueous solution slowly to the THF solution with vigorous stirring.
-
Checkpoint: If cloudiness persists for >30 seconds, add more THF until clear.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The homogeneous phase ensures rapid kinetics.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Reactions requiring immiscible organic solvents (DCM, Toluene) or when strict anhydrous conditions are impossible in the bulk phase.[3] Mechanism: A quaternary ammonium salt shuttles the anionic reagent (e.g., Hydroxide, Cyanide) from the aqueous phase into the organic phase where the ester is dissolved.[5][6]
Step-by-Step Methodology:
-
Organic Phase: Dissolve Dimethyl 2-phenoxysuccinate in Toluene or DCM (10 mL/g).
-
Catalyst Addition: Add TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%).[1][2][3]
-
Aqueous Phase: Add the reactive anion as a concentrated aqueous solution (e.g., 30% NaOH).[1]
-
Agitation: Stir vigorously (>800 RPM). The reaction occurs at the interface and within the organic micelle.
-
Note: This method avoids "oiling out" entirely as the substrate remains in the organic layer.
-
Visualizing the Solution Logic
The following decision tree illustrates the logic for selecting the correct solvent system based on your specific reaction constraints.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on reaction phase requirements.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why does Dimethyl 2-phenoxysuccinate precipitate in Methanol/Water when simple Dimethyl succinate does not? A: This is a classic Structure-Property Relationship (SPR) issue. While the succinate backbone is polar, the phenoxy group at the C2 position adds significant lipophilicity and pi-pi stacking potential. In highly aqueous methanol (e.g., >30% water), the "hydrophobic effect" drives the phenoxy-substituted molecules to aggregate and crash out. Simple dimethyl succinate lacks this aromatic anchor and remains soluble.[1][2]
Q2: Can I use DMSO instead of THF? A: Yes, DMSO is an excellent solvent for this compound.[1][3] However, work-up becomes difficult . DMSO has a high boiling point (189°C) and extracting the product requires extensive water washes, which may lead to emulsion formation with the phenoxy-derivative. THF is recommended because it can be easily removed by rotary evaporation.[1][2]
Q3: I am using Protocol B (PTC). The reaction is slow. How do I accelerate it? A: If the reaction is slow under PTC conditions:
-
Increase Agitation: PTC is diffusion-controlled.[1][2] Ensure your stir bar creates a vortex.[1][2]
-
Change Catalyst: Switch from TBAB (Bromide) to TBAH (Hydroxide) or TBAI (Iodide) if the counter-ion is interfering.[1][2][3]
-
Concentration: Reduce the volume of the organic solvent. Higher concentration increases the collision frequency between the catalyst-ion pair and the substrate.
Q4: Will sonication help dissolve the starting material? A: Sonication is a temporary fix. It may create a meta-stable emulsion, but once the energy input stops, the Dimethyl 2-phenoxysuccinate will likely re-aggregate or oil out if the solvent composition is thermodynamically unfavorable. You must alter the solvent system (Protocol A) for a permanent solution.
References
- Context: Verifies the commercial availability and classification of the compound as a lipophilic intermedi
-
Starks, C. M. (1971).[1][2][3] Phase-transfer catalysis.[1][2][5][6][7][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.
-
Context: Foundational text establishing the mechanism for Protocol B (PTC) for lipophilic esters.[3]
-
-
PubChem. (n.d.).[1][2][3] Dimethyl Succinate Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2][3]
- Context: Provides baseline solubility data for the non-phenoxy analog, highlighting the contrast in solubility properties.
-
Pfizer Inc. (2016).[1][2] Solvent Selection Guide for Medicinal Chemistry. Green Chemistry.
- Context: Supports the selection of THF over chlorinated solvents for green chemistry and work-up efficiency (Protocol A).
Sources
- 1. 2,3-DIMETHYLSUCCINIC ACID | 13545-04-5 [chemicalbook.com]
- 2. Dimethyl 2-oxo-3-phenoxypropylphosphonate | C11H15O5P | CID 580104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl Succinate | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenol, 2,3-dimethyl- (CAS 526-75-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dimethyl 2-phenoxysuccinate
Case ID: #DPS-SYNTH-001 Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Target & The Challenge
You have reached the technical support hub for the synthesis of Dimethyl 2-phenoxysuccinate . This molecule is a critical intermediate in agrochemical synthesis and a valuable building block for MMP inhibitors in drug discovery.
The Core Problem:
Synthesizing
-
Substitution (
): The desired pathway. -
Elimination (
): The fatal side reaction. The acidity of the -proton (adjacent to the ester) makes the substrate prone to forming dimethyl fumarate or maleate, destroying your yield.
This guide provides three distinct protocols ("Tickets") to solve this, ranging from scalable classical chemistry to high-precision catalytic methods.
Ticket #1: The Classical Route (Williamson Ether Synthesis)
Best for: Large-scale, cost-sensitive batches where racemic product is acceptable.
User Reported Issue:
"I am reacting Phenol with Dimethyl Bromosuccinate using NaH in DMF. My yield is <30%, and NMR shows large olefinic peaks (singlet at ~6.8 ppm)."
Root Cause Analysis:
You are using conditions that are too aggressive. Sodium Hydride (NaH) is a strong, hard base. In a polar aprotic solvent like DMF, the naked phenoxide ion acts as a base rather than a nucleophile, stripping the
The Solution: Soften the Conditions
Switch to a milder base and a solvent that does not solvate the cation as aggressively. This preserves the nucleophilic character of the phenoxide while suppressing basicity.
Optimized Protocol:
-
Reagents: Phenol (1.0 eq), Dimethyl bromosuccinate (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetone (Reagent Grade, dry).
-
Procedure:
-
Dissolve Phenol in Acetone (0.5 M concentration).
-
Add anhydrous
. Stir at room temperature for 15 minutes. -
Add Dimethyl bromosuccinate dropwise.
-
CRITICAL: Heat to reflux (56°C) . Do not exceed 60°C.
-
Monitor by TLC (Hexane:EtOAc 8:2). Reaction typically completes in 6-12 hours.
-
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
Why this works:
Ticket #2: The Precision Route (Mitsunobu Reaction)
Best for: Chiral synthesis (starting from Dimethyl L-Malate) and high-value intermediates.
User Reported Issue:
"I used Dimethyl Malate and Phenol with DIAD/PPh3. The reaction worked, but I cannot separate the Triphenylphosphine Oxide (TPPO) from my product. Flash chromatography is failing."
Root Cause Analysis:
TPPO co-elutes with many polar esters. Standard silica chromatography is often insufficient for complete removal without significant yield loss.
The Solution: Chelation-Induced Precipitation
TPPO forms a crystalline complex with Zinc Chloride (
Optimized Protocol:
-
Reagents: Phenol (1.0 eq), Dimethyl (S)-Malate (1.0 eq),
(1.2 eq), DIAD (1.2 eq). -
Solvent: THF (anhydrous).
-
Procedure:
-
Cool solution of Phenol, Malate, and
in THF to 0°C. -
Add DIAD dropwise (maintain T < 5°C).
-
Warm to RT and stir for 12 hours.
-
-
Troubleshooting Step (TPPO Removal):
-
Concentrate the reaction mixture to ~1/4 volume.
-
Add Ethyl Acetate and Cyclohexane (1:1 ratio).
-
Add anhydrous
(2.0 eq dissolved in min. ether) or simply cool the mixture if using the solvent precipitation method. -
Better Alternative: Dissolve crude residue in Toluene. Add
(2 eq). Heat to reflux for 1 hour, then cool to RT. TPPO precipitates as a complex. Filter it off.
-
-
Stereochemistry Note: This reaction proceeds with Walden Inversion . If you start with (S)-Malate, you get (R)-Phenoxysuccinate.
Ticket #3: The Catalytic Route (O-H Insertion)
Best for: Atom economy and avoiding halogenated precursors.
User Reported Issue:
"I am trying to insert a carbene into Phenol using Dimethyl Diazosuccinate. I am getting a complex mixture of C-alkylated phenols instead of the O-ether."
Root Cause Analysis:
Phenol is an ambident nucleophile. Metal carbenoids (especially Copper or Rhodium-Xantphos complexes) often favor insertion into the electron-rich aromatic ring (C-H insertion) rather than the O-H bond, especially in the para-position.
The Solution: Catalyst Tuning
Use a catalyst that favors "free ylide" formation or strictly coordinates to the oxygen. Rh(II) acetate is generally the standard starting point, but Dirhodium(II) tetrakis(triphenylacetate) often provides better O-H selectivity due to steric bulk preventing ring approach.
Optimized Protocol:
-
Reagents: Phenol (1.0 eq), Dimethyl Diazosuccinate (1.2 eq),
(1 mol%). -
Solvent: DCM or Toluene (degassed).
-
Procedure:
-
Dissolve Phenol and Catalyst in solvent. Bring to reflux.
-
CRITICAL: Add Dimethyl Diazosuccinate very slowly (via syringe pump over 2 hours) to keep the steady-state concentration of diazo low. This prevents carbene dimerization.
-
Safety Warning: Diazo compounds are potentially explosive. Handle in a fume hood behind a blast shield.
-
-
Mechanism: The Rh-carbene is attacked by the phenolic oxygen (nucleophilic attack) followed by a 1,2-proton shift to regenerate the catalyst.
Visualizing the Workflow
Decision Matrix: Selecting Your Route
Figure 1: Decision tree for selecting the optimal synthetic pathway based on chirality and scale requirements.
Reaction Pathways & Side Reactions
Figure 2: Mechanistic competition between Substitution (SN2) and Elimination (E2) in the Williamson ether synthesis.
Comparative Data Summary
| Feature | Williamson Ether | Mitsunobu Reaction | O-H Insertion (Diazo) |
| Precursor | Dimethyl Bromosuccinate | Dimethyl Malate | Dimethyl Diazosuccinate |
| Mechanism | Carbene Insertion | ||
| Key Reagents | DIAD, | ||
| Primary Risk | Elimination (Fumarate) | Purification (TPPO) | C-H Insertion / Safety |
| Atom Economy | Moderate (KBr waste) | Low (TPPO/Hydrazine waste) | High ( |
| Est.[3] Yield | 65-75% | 80-90% | 50-70% |
References
-
Williamson Ether Synthesis Optimization
- Title: "The Williamson Ether Synthesis: Mechanism and Troubleshooting"
- Source: Master Organic Chemistry
-
URL:[Link]
-
Mitsunobu Reaction & TPPO Removal
- Title: "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temper
- Source: ACS Omega (2021)
-
URL:[Link]
-
O-H Insertion Selectivity
- Title: "DFT Calculations on the Mechanism of Transition-Metal-Catalyzed Reaction of Diazo Compounds with Phenols: O-H Insertion versus C-H Insertion"
- Source: J. Phys. Chem. A (2016)
-
URL:[Link]
-
Mitsunobu Reaction Overview
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (R)-Dimethyl bromosuccinate | C6H9BrO4 | CID 28595503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Byproducts of Dimethyl 2-Phenoxysuccinate
Welcome to the Technical Support Center for Dimethyl 2-phenoxysuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing reaction byproducts associated with the use of this versatile reagent. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the purity and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter when using Dimethyl 2-phenoxysuccinate?
A1: Byproducts can arise from several pathways, primarily related to the synthesis of Dimethyl 2-phenoxysuccinate via the Michael addition of phenol to dimethyl maleate or fumarate, or from subsequent reactions. The most common classes of byproducts include:
-
Unreacted Starting Materials: Residual phenol, dimethyl maleate, or dimethyl fumarate.
-
Hydrolysis Products: Monomethyl 2-phenoxysuccinate and 2-phenoxysuccinic acid, typically formed if moisture is present.
-
Transesterification Products: If using an alcohol solvent other than methanol, you may form mixed esters.
-
Elimination Products: Formation of dimethyl 2-phenoxyfumarate through the loss of a proton.
Q2: How can I detect the presence of these byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended for accurate byproduct identification:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and detecting the presence of multiple components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information to identify and quantify the main product and impurities.[1][2]
-
Mass Spectrometry (MS): Useful for confirming the molecular weights of expected byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the components of the reaction mixture.
Q3: What is the most critical factor to control during the synthesis of Dimethyl 2-phenoxysuccinate to minimize byproduct formation?
A3: The most critical factor is the careful control of reaction conditions, particularly the exclusion of water to prevent hydrolysis and the choice of base and solvent to minimize side reactions like elimination and transesterification.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Issue 1: Presence of Unreacted Starting Materials
Symptoms:
-
TLC analysis shows spots corresponding to phenol and/or dimethyl maleate/fumarate.
-
¹H NMR spectrum shows characteristic signals of the starting materials.
Causality: The Michael addition reaction may not have gone to completion.[4][5] This can be due to several factors:
-
Insufficient reaction time or temperature: The reaction may not have had enough time or energy to proceed to completion.
-
Inefficient catalyst/base: The base used to deprotonate the phenol may not be strong enough or used in a sufficient amount.
-
Poor mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to incomplete reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unreacted starting materials.
Corrective Actions & Protocols:
-
Optimize Reaction Conditions:
-
Protocol: Set up a small-scale trial reaction and monitor its progress by TLC every hour. If the reaction stalls, consider increasing the temperature in small increments (e.g., 10 °C) or extending the reaction time.
-
-
Evaluate Base:
-
Protocol: Ensure the base used has a pKa significantly higher than that of phenol (~10) to ensure complete deprotonation. Sodium methoxide in methanol is a common choice.[3] Consider using a stronger, non-nucleophilic base if side reactions are a concern.
-
-
Purification:
-
Protocol: Column Chromatography: Unreacted starting materials can typically be removed by silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will separate the less polar starting materials from the more polar product.[6]
-
Protocol: Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective.[4]
-
Issue 2: Formation of Hydrolysis Byproducts
Symptoms:
-
Presence of new, more polar spots on TLC.
-
¹H NMR shows the appearance of a carboxylic acid proton signal (~10-12 ppm) and/or a change in the integration of the methyl ester signals.
-
MS analysis shows peaks corresponding to the molecular weights of monomethyl 2-phenoxysuccinate or 2-phenoxysuccinic acid.
Causality: The presence of water in the reaction mixture, either from wet solvents, reagents, or exposure to atmospheric moisture, can lead to the hydrolysis of one or both of the methyl ester groups.[7]
Troubleshooting Workflow:
Sources
- 1. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Validation & Comparative
Benchmarking Dimethyl 2-Phenoxysuccinate: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Dimethyl 2-Phenoxysuccinate in Synthesis
Dimethyl 2-phenoxysuccinate is a versatile intermediate compound with applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] Its chemical structure, featuring a succinate backbone with a phenoxy group, offers multiple reactive sites, making it a valuable building block for creating more complex molecules. This guide provides a comparative analysis of Dimethyl 2-phenoxysuccinate, focusing on its performance as a precursor in chemical synthesis. However, a notable gap exists in publicly available, peer-reviewed literature detailing specific, high-yield synthetic routes and direct, data-driven comparisons with alternative precursors for the same target molecules.
Conceptual Framework for Performance Benchmarking
To rigorously evaluate the performance of Dimethyl 2-phenoxysuccinate in a synthetic application, a multi-faceted approach is required. The primary metrics for comparison against an alternative precursor would include:
-
Reaction Yield: The efficiency of the conversion of the starting material into the desired product.
-
Purity of the Final Product: The level of contaminants and byproducts.
-
Reaction Conditions: The temperature, pressure, and catalysts required, which impact cost and safety.
-
Stereoselectivity: The ability to produce a specific stereoisomer, crucial in pharmaceutical applications.
-
Atom Economy and Green Chemistry Principles: The efficiency with which atoms from the reactants are incorporated into the final product, and the overall environmental impact of the synthesis.
Comparative Analysis: A Case Study with Related Succinate Derivatives
Given the lack of specific data for Dimethyl 2-phenoxysuccinate, we can extrapolate a comparative methodology by examining a related, well-documented class of compounds: succinate dehydrogenase inhibitors (SDHIs) used as fungicides in agriculture.[2]
Hypothetical Application: Synthesis of a Novel Fungicide
Let us consider a hypothetical scenario where Dimethyl 2-phenoxysuccinate is a key precursor for a novel fungicide. The synthesis would likely involve the reaction of the succinate moiety with other chemical entities to form the final active ingredient.
Alternative Synthetic Route:
An alternative pathway to the same target fungicide might utilize a different succinate derivative, for instance, Dimethyl 2-chlorosuccinate. This allows for a direct comparison of the phenoxy leaving group versus a chloro leaving group in a key synthetic step.
Experimental Workflow: A Template for Comparison
The following diagram outlines a generalized workflow for comparing the performance of Dimethyl 2-phenoxysuccinate against an alternative precursor in a hypothetical synthesis.
Caption: Comparative workflow for evaluating synthetic precursors.
Data Presentation: Hypothetical Performance Metrics
The following table illustrates how experimental data for such a comparison would be presented. The values are hypothetical and serve as a template for what a comprehensive study should provide.
| Metric | Dimethyl 2-phenoxysuccinate Route | Alternative Precursor Route |
| Reaction Yield (%) | 75 | 85 |
| Product Purity (%) | 98 | 95 |
| Reaction Temperature (°C) | 80 | 60 |
| Reaction Time (hours) | 6 | 8 |
| Catalyst Required | Palladium-based | None |
| Cost of Precursor ($/mol) | 150 | 100 |
Discussion of Causality and Experimental Choices
In our hypothetical example, the alternative route with Dimethyl 2-chlorosuccinate shows a higher yield and lower cost, but results in a slightly less pure product and requires a longer reaction time. The choice between these precursors would depend on the specific priorities of the synthesis.
-
Causality of Yield and Purity Differences: The difference in the leaving group (phenoxy vs. chloro) would directly impact the reaction kinetics and the formation of byproducts, thus affecting both yield and purity. The phenoxy group, being a better leaving group in some contexts, might lead to a cleaner reaction but could also be more susceptible to side reactions under certain conditions.
-
Rationale for Reaction Conditions: The higher reaction temperature for the Dimethyl 2-phenoxysuccinate route might be necessary to overcome a higher activation energy for the reaction. The use of a palladium-based catalyst is common in cross-coupling reactions and would be a critical parameter to optimize.
Detailed Experimental Protocols: A Template
A comprehensive guide would provide detailed, step-by-step protocols for each synthetic route. What follows is a generalized template.
Protocol 1: Synthesis of Target Molecule using Dimethyl 2-phenoxysuccinate
-
Materials: Dimethyl 2-phenoxysuccinate (1.0 eq), Reagent X (1.2 eq), Palladium Catalyst (0.05 eq), Solvent (e.g., Toluene), Inert Gas (Nitrogen or Argon).
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and an inert gas inlet.
-
Procedure: a. To the flask, add Dimethyl 2-phenoxysuccinate, Reagent X, and the palladium catalyst. b. Add the solvent via syringe under an inert atmosphere. c. Heat the reaction mixture to 80°C and stir for 6 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the mixture to room temperature. f. Quench the reaction with a saturated aqueous solution of ammonium chloride. g. Extract the aqueous layer with ethyl acetate. h. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the target molecule using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Outlook
Dimethyl 2-phenoxysuccinate holds potential as a valuable building block in organic synthesis. However, the lack of specific, published, and comparative data on its performance in defined synthetic applications makes a rigorous, evidence-based recommendation challenging. The framework presented in this guide offers a template for how such a comparative study could be designed and executed.
For researchers and drug development professionals, the key takeaway is the necessity of conducting and publishing such comparative studies. Detailed experimental data, including reaction yields, optimized conditions, and direct comparisons to viable alternatives, are crucial for advancing the field of chemical synthesis and enabling informed decisions in the selection of precursors. As the demand for efficient and sustainable chemical processes grows, the need for comprehensive and transparent data on the performance of key intermediates like Dimethyl 2-phenoxysuccinate will become increasingly critical.
References
-
New Journal of Chemistry. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. [Link]
Sources
Comparative analysis of different synthetic methods for Dimethyl 2-phenoxysuccinate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl 2-phenoxysuccinate is a pivotal intermediate in the synthesis of β-lactams, agrochemicals (specifically phenoxy-acid herbicides), and chroman derivatives. Its structural motif—an aryl ether adjacent to a succinate backbone—presents a unique challenge: introducing the phenoxy group while maintaining the integrity of the labile ester moieties and, in asymmetric syntheses, preserving stereochemistry.
This guide objectively compares three distinct synthetic methodologies:
-
Williamson Ether Synthesis: The industrial workhorse.
-
Mitsunobu Coupling: The stereochemical standard.
-
Organocatalytic Oxa-Michael Addition: The atom-economical "green" alternative.
Method A: Williamson Ether Synthesis (Nucleophilic Substitution)
Mechanism & Rationale
This classical approach involves the SN2 displacement of a halide from dimethyl 2-halosuccinate by a phenoxide ion. It is the most common route for generating racemic material due to the low cost of reagents.
-
Substrate: Dimethyl 2-bromosuccinate (or chlorosuccinate).
-
Nucleophile: Sodium or Potassium Phenoxide (generated in situ).
-
Key Constraint: The
-proton in the halosuccinate is acidic. Strong bases can cause elimination (forming dimethyl fumarate) rather than substitution. Weak, non-nucleophilic bases are preferred.
Experimental Protocol
Reagents: Phenol (1.0 eq), Dimethyl 2-bromosuccinate (1.1 eq), K₂CO₃ (1.5 eq), Acetone (anhydrous).
-
Activation: Charge a flame-dried round-bottom flask with Phenol (10 mmol) and anhydrous Acetone (50 mL). Add powdered K₂CO₃ (15 mmol) in one portion. Stir at room temperature for 30 minutes to facilitate deprotonation.
-
Addition: Dropwise add a solution of Dimethyl 2-bromosuccinate (11 mmol) in Acetone (10 mL) over 20 minutes.
-
Reaction: Heat the mixture to gentle reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of phenol.
-
Workup: Cool to room temperature. Filter off the inorganic solids (KBr, unreacted K₂CO₃). Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄ and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Typical Yield: 75–85%
Method B: Mitsunobu Coupling (Stereoselective Inversion)
Mechanism & Rationale
For applications requiring high enantiomeric purity (e.g., drug intermediates), the Mitsunobu reaction is superior. It utilizes chiral Dimethyl Malate (available from the chiral pool) and couples it with phenol. The reaction proceeds with complete inversion of configuration (Walden inversion) at the secondary alcohol center.
-
Substrate: (S)-(-)-Dimethyl Malate (converts to (R)-product).
-
Reagents: Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).[1]
Experimental Protocol
Reagents: Phenol (1.0 eq), (S)-Dimethyl Malate (1.0 eq), PPh₃ (1.2 eq), DEAD (1.2 eq), THF (anhydrous).
-
Setup: In a nitrogen-purged flask, dissolve Phenol (10 mmol), (S)-Dimethyl Malate (10 mmol), and PPh₃ (12 mmol) in anhydrous THF (40 mL). Cool the solution to 0°C.
-
Addition: Add DEAD (12 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions. The solution will turn yellow/orange.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Quench: Add water (2 mL) to quench excess betaine intermediate.
-
Workup: Concentrate THF. Triturate the residue with cold Diethyl Ether/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.
-
Purification: Flash chromatography is essential to remove hydrazide byproducts and residual TPPO.
Typical Yield: 60–75% (High Enantiomeric Excess >95% ee)
Method C: Organocatalytic Oxa-Michael Addition (Green Route)
Mechanism & Rationale
This method represents a "Green Chemistry" approach with 100% atom economy. It involves the conjugate addition of phenol to Dimethyl Maleate (or Fumarate). While phenols are poor nucleophiles for Michael additions, the reaction is enabled by organocatalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or specialized phosphines.
-
Substrate: Dimethyl Maleate (Michael Acceptor).
-
Catalyst: DBU or DABCO.
Experimental Protocol
Reagents: Phenol (1.0 eq), Dimethyl Maleate (1.0 eq), DBU (0.05 eq), Toluene or Solvent-free.[1]
-
Mixing: In a reaction vial, combine Phenol (10 mmol) and Dimethyl Maleate (10 mmol).
-
Catalysis: Add DBU (0.5 mmol, 5 mol%). If doing solvent-free, heat the neat mixture to 60–80°C. If using Toluene (10 mL), reflux may be required depending on substrate sterics.
-
Reaction: Stir for 4–8 hours. Monitor by HPLC or GC.
-
Workup: Dilute with EtOAc, wash with dilute HCl (to remove DBU) and water.
-
Purification: Distillation or recrystallization (if solid).
Typical Yield: 80–90%
Comparative Data Analysis
The following table contrasts the three methodologies based on critical process parameters.
| Feature | Method A: Williamson | Method B: Mitsunobu | Method C: Oxa-Michael |
| Atom Economy | Moderate (Loss of HBr) | Poor (Loss of Ph₃PO + Hydrazide) | Excellent (100%) |
| Stereochemistry | Racemic (unless chiral halide used*) | Inversion (High ee) | Racemic (unless chiral catalyst used) |
| Cost | Low | High (DEAD/PPh₃) | Low/Moderate |
| Scalability | High | Low (Chromatography required) | High |
| Waste (E-Factor) | High (Salts) | Very High (Organic waste) | Low |
| Reaction Time | 6–12 h | 12–24 h | 4–8 h |
*Note: Using chiral bromosuccinate in Method A often leads to partial racemization due to the basic conditions required for phenoxide formation.
Visual Analysis of Pathways
Reaction Schemes & Decision Matrix
Figure 1: Synthetic pathways to Dimethyl 2-phenoxysuccinate. Method A utilizes substitution, Method B utilizes stereoselective coupling, and Method C utilizes addition.
Decision Tree for Process Selection
Figure 2: Decision matrix for selecting the optimal synthetic route based on chirality, scale, and environmental constraints.
References
-
Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.[1]
-
Oxa-Michael Addition Overview: Nising, C. F., & Bräse, S.[2] "The oxa-Michael reaction: from recent developments to applications in natural product synthesis."[2][3] Chemical Society Reviews, 2012, 41, 988-1043.
-
Williamson Ether Synthesis on Phenols: BenchChem Protocols. "Application Notes and Protocols for the Alkylation of Phenols." BenchChem Application Note, 2025.
-
Green Catalysis for Michael Additions: RSC Organic Chemistry Frontiers. "Recent advances in organocatalytic asymmetric oxa-Michael addition." Organic Chemistry Frontiers, 2020.
Sources
Navigating Chemical Compatibility: A Comparative Guide to the Cross-Reactivity of Dimethyl 2-phenoxysuccinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, understanding the stability and potential interactions of a molecule is paramount. Dimethyl 2-phenoxysuccinate, a versatile building block, presents a unique chemical architecture with two distinct reactive centers: a diester and a phenoxy ether moiety.[1] This guide, designed for the discerning researcher, provides an in-depth analysis of the potential cross-reactivity of Dimethyl 2-phenoxysuccinate with a range of common reagents. By leveraging the principles of forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, we will explore the molecule's stability profile and predict its behavior in various chemical environments.[2][3][4]
The Structural Basis of Dimethyl 2-phenoxysuccinate's Reactivity
To comprehend the potential cross-reactivity of Dimethyl 2-phenoxysuccinate, a thorough understanding of its structure is essential. The molecule, with the CAS Number 96019-08-8 and molecular formula C₁₂H₁₄O₅, features two methyl ester groups and a phenoxy group attached to a succinate backbone.[1]
Figure 2: Workflow for Forced Degradation Studies.
Comparative Reactivity with Common Reagents: An Experimental Blueprint
The following sections outline detailed experimental protocols to assess the cross-reactivity of Dimethyl 2-phenoxysuccinate with representative reagents from key chemical classes. The objective is to generate a comparative dataset that informs on the stability and compatibility of the molecule.
Hydrolytic Stability: The Impact of pH
The ester functional groups are the primary sites of potential hydrolytic degradation.
Experimental Protocol: Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of Dimethyl 2-phenoxysuccinate (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 0.5, 1, 2, 4, and 8 hours) due to the generally faster rate of base-catalyzed hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. Quantify the remaining Dimethyl 2-phenoxysuccinate and any degradation products.
Expected Outcomes & Comparative Insights:
-
Acid Hydrolysis: Slower degradation is anticipated, potentially leading to the monoester and ultimately 2-phenoxysuccinic acid and methanol. The phenoxy ether linkage is expected to be stable under these mild acidic conditions.
-
Base Hydrolysis (Saponification): A more rapid reaction is expected, yielding the disodium salt of 2-phenoxysuccinic acid and methanol. The rate of hydrolysis will provide a key indicator of its stability in alkaline formulations.
Reactivity with Nucleophiles: Aminolysis and Transesterification
The electrophilic nature of the ester carbonyls makes them susceptible to attack by nucleophiles other than water.
Experimental Protocol: Aminolysis
-
Reagent Selection: Choose a primary amine (e.g., butylamine) and a secondary amine (e.g., diethylamine) to represent different classes of nucleophiles.
-
Reaction Setup:
-
Dissolve Dimethyl 2-phenoxysuccinate in an aprotic solvent (e.g., tetrahydrofuran or acetonitrile).
-
Add a molar excess (e.g., 5 equivalents) of the amine.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring: Monitor the reaction progress over time (e.g., 0, 1, 4, 8, and 24 hours) by taking aliquots and analyzing them via HPLC.
-
Product Identification: If significant degradation is observed, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting amide products.
Expected Outcomes & Comparative Insights:
-
The rate of aminolysis will provide a direct measure of the cross-reactivity of Dimethyl 2-phenoxysuccinate with amine-containing compounds. This is critical for applications where the molecule may come into contact with amine-based excipients or active pharmaceutical ingredients (APIs). The reaction is expected to be faster with the primary amine due to reduced steric hindrance.
Experimental Protocol: Transesterification
-
Reagent Selection: Use a higher boiling point alcohol, such as benzyl alcohol, to facilitate monitoring and product separation.
-
Reaction Conditions:
-
Dissolve Dimethyl 2-phenoxysuccinate in an excess of benzyl alcohol.
-
Add a catalytic amount of a transesterification catalyst (e.g., sodium methoxide or p-toluenesulfonic acid).
-
Heat the reaction mixture to a moderate temperature (e.g., 80°C).
-
-
Analysis: Monitor the formation of the new benzyl esters and the disappearance of the methyl esters over time using HPLC.
Expected Outcomes & Comparative Insights:
-
The propensity for transesterification is a key stability parameter, particularly in formulations containing other alcohols. This experiment will quantify the likelihood of such exchange reactions occurring.
Oxidative Stability
Experimental Protocol: Oxidation
-
Reaction Setup:
-
Dissolve Dimethyl 2-phenoxysuccinate in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the reaction mixture at room temperature and protected from light.
-
-
Monitoring and Analysis: Monitor the reaction over a 24-hour period, taking aliquots for HPLC analysis at regular intervals.
Expected Outcomes & Comparative Insights:
-
The succinate backbone and the ester groups are generally resistant to oxidation under these conditions. The aromatic phenoxy group is the most likely site of oxidation, potentially leading to hydroxylated or ring-opened products. The results will indicate the molecule's suitability for use in environments where oxidative stress may occur.
Data Presentation and Interpretation
The quantitative data generated from these studies should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Dimethyl 2-phenoxysuccinate Degradation under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation of Dimethyl 2-phenoxysuccinate | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | [Experimental Data] | [LC-MS Data] |
| Base Hydrolysis | 0.1 M NaOH, RT | 8 | [Experimental Data] | [LC-MS Data] |
| Aminolysis | Butylamine, RT | 24 | [Experimental Data] | [LC-MS Data] |
| Aminolysis | Diethylamine, RT | 24 | [Experimental Data] | [LC-MS Data] |
| Transesterification | Benzyl Alcohol, 80°C | 24 | [Experimental Data] | [LC-MS Data] |
| Oxidation | 3% H₂O₂, RT | 24 | [Experimental Data] | [LC-MS Data] |
Conclusion: A Predictive Framework for Application
This guide provides a robust, scientifically-grounded framework for evaluating the cross-reactivity and stability of Dimethyl 2-phenoxysuccinate. By systematically applying forced degradation methodologies, researchers can proactively identify potential incompatibilities and degradation pathways. The resulting data is invaluable for guiding formulation development, ensuring the chemical integrity of synthetic routes, and supporting regulatory submissions. The experimental protocols outlined herein serve as a comprehensive blueprint for generating the critical data needed to confidently utilize Dimethyl 2-phenoxysuccinate in a variety of research and development settings.
References
-
Chem-Impex. Dimethyl 2-Phenoxysuccinate. Available from: [Link]
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. Available from: [Link]
-
ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. Available from: [Link]
-
ICH, Q2(R2) Validation of Analytical Procedures, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023. Available from: [Link]
-
Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]
-
Resolve Mass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link]
-
Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786. Available from: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]
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A Comparative Guide to Dimethyl 2-phenoxysuccinate and Other Succinate Derivatives for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the succinate scaffold represents a versatile and highly valuable structural motif. Its derivatives have demonstrated a broad spectrum of biological activities, ranging from enzyme inhibition to anticonvulsant effects. This guide provides an in-depth comparison of Dimethyl 2-phenoxysuccinate with other key succinate derivatives, offering insights into their chemical properties, biological activities, and applications, supported by available experimental data and detailed methodologies.
The Succinate Scaffold: A Privileged Structure in Medicinal Chemistry
Succinic acid and its derivatives are integral to numerous biological and industrial processes.[1] In medicinal chemistry, the four-carbon dicarboxylic acid backbone of succinate serves as a flexible and readily modifiable template for the design of molecules with diverse pharmacological profiles. The ability to introduce various substituents at the C2 and C3 positions, as well as to modify the carboxyl groups, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making succinate derivatives attractive candidates for drug development.
Dimethyl 2-phenoxysuccinate: A Versatile Building Block
Dimethyl 2-phenoxysuccinate is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Its structure, featuring a phenoxy group at the C2 position, imparts specific physicochemical properties that are of interest in medicinal chemistry.
Physicochemical Properties and Synthesis
The phenoxy moiety in Dimethyl 2-phenoxysuccinate introduces an aromatic ring, which can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological targets. This feature is often exploited in the design of enzyme inhibitors and receptor modulators.
Synthesis of Dimethyl 2-phenoxysuccinate:
The synthesis of Dimethyl 2-phenoxysuccinate typically involves the reaction of a phenol with a suitable succinate derivative under basic conditions. A general synthetic approach is outlined below:
Caption: General workflow for the synthesis of Dimethyl 2-phenoxysuccinate.
Biological Applications and Rationale
While specific experimental data on the biological activity of Dimethyl 2-phenoxysuccinate is not extensively reported in publicly available literature, its utility as a synthetic intermediate suggests its incorporation into more complex molecules with defined pharmacological targets. The phenoxy-succinate core is a recurring motif in compounds designed as enzyme inhibitors.
A Comparative Analysis of Succinate Derivatives
To understand the potential of Dimethyl 2-phenoxysuccinate, it is essential to compare it with other well-characterized succinate derivatives. This section explores the properties and applications of three major classes: simple diesters, succinimides, and cyclic succinates.
Simple Succinate Diesters: Modulators of Cellular Metabolism
Simple diesters of succinic acid, such as Dimethyl succinate, are cell-permeable molecules that can influence cellular metabolism.
-
Biological Activity: Dimethyl succinate has been shown to induce apoptosis and decrease maximal cellular respiration.[3] It can disrupt the TCA cycle by elevating intracellular succinate levels, leading to reduced protein synthesis.[3]
-
Applications: These properties make simple succinate diesters valuable tools for studying cellular metabolism and have been explored in the context of metabolic and neurological diseases.[3]
Succinimides: A Cornerstone of Anticonvulsant Therapy
Succinimides are cyclic derivatives of succinic acid that have a prominent role in medicinal chemistry, particularly as anticonvulsant agents.
-
Biological Activity: Succinimide derivatives are known to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.[4][5] Their mechanism of action as anticonvulsants is often attributed to their ability to modulate T-type calcium channels.
-
Structure-Activity Relationship (SAR): Studies have shown that substitutions on the phenyl ring of phenylsuccinimides can significantly impact their anticonvulsant activity. For example, meta-substitution with electron-withdrawing groups like bromine, fluorine, or a trifluoromethyl group can enhance activity.[5]
Table 1: Comparison of Anticonvulsant Activity of Selected Succinimide Derivatives
| Compound | Substitution | Anticonvulsant Activity | Reference |
| N-morpholinemethyl-m-bromophenylsuccinimide | m-Bromo | Strong antipentetrazole action, good protection against maximal electroshock seizures | [5] |
| Phenylsuccinimide | Unsubstituted | Moderate activity | [5] |
Cyclic Succinates: Potent Enzyme Inhibitors
The conformational constraint imposed by a cyclic structure can lead to highly potent and selective enzyme inhibitors.
-
Biological Activity: Cyclic succinate derivatives have been successfully designed as potent inhibitors of matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE).[6][7]
-
Experimental Data: A lead compound in a series of cyclic succinate TACE inhibitors exhibited an IC50 of 8 nM.[6] Further optimization of this series led to compounds with potent activity in whole blood assays (IC50 = 20 nM) and good oral bioavailability.[7]
Experimental Protocols
To facilitate further research in this area, this section provides a standardized protocol for a common assay used to evaluate the potential of succinate derivatives as enzyme inhibitors.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.
Materials:
-
Test compound (e.g., Dimethyl 2-phenoxysuccinate or other succinate derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Target enzyme.
-
Enzyme-specific substrate.
-
Assay buffer.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of the enzyme to each well of the microplate.
-
Add the different concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Caption: Workflow for an in vitro enzyme inhibition assay.
Discussion and Future Directions
This guide highlights the diverse biological activities and therapeutic potential of succinate derivatives. While Dimethyl 2-phenoxysuccinate is primarily recognized as a synthetic intermediate, its structural features suggest potential as a bioactive molecule, likely as an enzyme inhibitor.
A significant gap in the current literature is the lack of direct comparative studies between Dimethyl 2-phenoxysuccinate and other classes of succinate derivatives in standardized biological assays. Future research should focus on:
-
Systematic Biological Screening: Evaluating the activity of Dimethyl 2-phenoxysuccinate and its analogs across a panel of relevant biological targets, such as proteases, kinases, and metabolic enzymes.
-
Comparative Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of phenoxy-succinate derivatives alongside other succinate derivatives to establish clear SAR trends. This would involve systematically varying the substituents on both the phenoxy ring and the succinate backbone.
-
In Vivo Efficacy and Pharmacokinetic Studies: For compounds that demonstrate promising in vitro activity, conducting in vivo studies to assess their efficacy, toxicity, and pharmacokinetic profiles.
By undertaking these studies, the scientific community can fully elucidate the potential of Dimethyl 2-phenoxysuccinate and further expand the therapeutic applications of the versatile succinate scaffold.
References
-
Medicinal Chemistry -I | Anticonvulsant Agents Part-3 | AKTU Digital Education. (2022, May 5). YouTube. Retrieved February 3, 2026, from [Link]
-
Dimethyl sulphoxide: A review of its applications in cell biology. (2025, August 5). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Rational design, synthesis and structure-activity relationships of a cyclic succinate series of TNF-alpha converting enzyme inhibitors. Part 1: lead identification. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. (2021, January 5). Semantic Scholar. Retrieved February 3, 2026, from [Link]
-
Inhibition of succinyl CoA synthetase histidine-phosphorylation in Trypanosoma brucei by an inhibitor of bacterial two-component systems. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. (n.d.). ACS Publications. Retrieved February 3, 2026, from [Link]
-
10.7: Enzyme Inhibition. (2020, December 14). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]
-
Rational design, synthesis and structure-activity relationships of a cyclic succinate series of TNF-alpha converting enzyme inhibitors. Part 2: lead optimization. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
Novel Reaction of Succinyl Coenzyme A (Succinyl-CoA) Synthetase: Activation of 3-Sulfinopropionate to 3-Sulfinopropionyl-CoA in Advenella mimigardefordensis Strain DPN7T during Degradation of 3,3′-Dithiodipropionic Acid. (n.d.). American Society for Microbiology. Retrieved February 3, 2026, from [Link]
-
Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019, May 15). MDPI. Retrieved February 3, 2026, from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Potential long-acting anticonvulsants. 2. Synthesis and activity of succinimides containing an alkylating group on nitrogen or at the 3 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and properties of new cyclic derivatives of succinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design, synthesis and structure-activity relationships of a cyclic succinate series of TNF-alpha converting enzyme inhibitors. Part 1: lead identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design, synthesis and structure-activity relationships of a cyclic succinate series of TNF-alpha converting enzyme inhibitors. Part 2: lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Mechanistic Studies: Isotopic Labeling of Dimethyl 2-Phenoxysuccinate vs. Alternative Tracer Technologies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of mechanistic studies, understanding the metabolic fate and mode of action of a molecule is paramount. This guide provides a comprehensive comparison of isotopic labeling of dimethyl 2-phenoxysuccinate against alternative tracer technologies. As Senior Application Scientists, we aim to equip you with the knowledge to make informed decisions for your research, balancing scientific rigor with practical considerations.
Introduction: The Quest for Mechanistic Clarity
To elucidate the biological pathways a molecule like dimethyl 2-phenoxysuccinate traverses, researchers rely on various tracer methodologies. The ideal tracer should be chemically identical to the parent molecule, yet distinguishable for analytical purposes. This allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without altering its inherent biological activity.
This guide will delve into the gold standard of isotopic labeling and compare it with three prominent alternatives: fluorescent probes, bioluminescent reporters, and spin labels. We will explore the synthetic strategies, analytical techniques, and the inherent advantages and limitations of each approach.
Section 1: Isotopic Labeling of Dimethyl 2-Phenoxysuccinate: The Gold Standard
Isotopic labeling involves the substitution of one or more atoms in a molecule with their stable or radioactive isotopes. For small molecules like dimethyl 2-phenoxysuccinate, common isotopes include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). These "heavy" isotopes do not significantly alter the chemical properties of the molecule but allow for its differentiation from endogenous counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
Synthetic Strategies for Isotopically Labeled Dimethyl 2-Phenoxysuccinate
The synthesis of isotopically labeled dimethyl 2-phenoxysuccinate can be approached from several angles, depending on the desired label position. Here, we propose plausible synthetic routes for introducing deuterium and carbon-13 labels.
This strategy introduces deuterium at the methyl ester positions, which can be useful for tracking hydrolysis and metabolic stability of the ester groups.
Sources
Comparative Assessment Guide: Stereochemical Analysis of Dimethyl 2-Phenoxysuccinate Derivatives
Executive Summary & Strategic Context
Dimethyl 2-phenoxysuccinate represents a critical class of chiral intermediates often utilized in the synthesis of phenoxy-propionate herbicides and specific pharmaceutical building blocks. The biological activity of these derivatives is strictly governed by the stereochemistry at the C2 position (alpha to the carbonyl).
This guide objectively compares the three primary methodologies for assessing the enantiomeric excess (EE) and absolute configuration of these derivatives: Chiral HPLC , NMR with Chiral Shift Reagents (CSR) , and X-Ray Crystallography .
Key Technical Insight: Unlike rigid crystalline solids, Dimethyl 2-phenoxysuccinate often presents as a viscous liquid or low-melting solid. This physical state significantly complicates "direct" absolute configuration determination via X-ray, necessitating specific derivatization or reliance on chromatographic correlation.
Decision Matrix: Method Selection
The following logic flow illustrates the optimal selection path based on sample state and throughput requirements.
Figure 1: Decision matrix for selecting the appropriate stereochemical analysis method based on physical state and throughput needs.
Comparative Analysis of Methodologies
Method A: Chiral HPLC (The Quantitative Gold Standard)
Best For: QC release, precise EE determination (>99%), and complex mixture separation.
For phenoxy esters, polysaccharide-based stationary phases are the industry standard due to the presence of the aromatic phenoxy group (π-π interaction) and the ester carbonyls (hydrogen bonding acceptors).
-
Mechanism: The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).
-
Critical Parameter: The mobile phase polarity.[1] Since Dimethyl 2-phenoxysuccinate is relatively polar, a Normal Phase (Hexane/Alcohol) system is preferred over Reverse Phase to maximize interaction with the chiral grooves of the column.
Method B: NMR with Chiral Shift Reagents (The Rapid Screen)
Best For: In-process monitoring, reaction optimization, and labs without dedicated Chiral HPLC columns.
This method utilizes Lanthanide Shift Reagents (LSRs), typically Europium-based, which coordinate with the Lewis-basic carbonyl oxygens of the succinate esters.
-
Mechanism: The paramagnetic Europium atom induces a spread in chemical shifts. The diastereomeric complexes formed (
-substrate-Eu vs. -substrate-Eu) resonate at different frequencies. -
Reagent Choice:
(Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is superior to for esters due to stronger resolution power on the methoxy protons [1].
Method C: X-Ray Crystallography (Absolute Configuration)
Best For: Establishing the definitive
-
Limitation: Dimethyl 2-phenoxysuccinate is often a liquid.
-
Workaround: To use this method, the ester must usually be hydrolyzed to the acid or converted to a crystalline amide (e.g., using p-bromoaniline to introduce a heavy atom for anomalous dispersion) [2].
Summary Data Table
| Feature | Chiral HPLC | NMR (with CSR) | X-Ray Crystallography |
| Precision (EE) | High (<0.1% error) | Moderate (~2-5% error) | N/A (Qualitative) |
| Sample Recovery | Yes (Prep scale possible) | No (Contaminated) | Yes |
| Throughput | 15-30 min/sample | 10-15 min/sample | Days (Crystal growth) |
| Cost per Run | Low (Solvent only) | High (Shift Reagent cost) | High (Instrument time) |
| Skill Level | Moderate | High (Spectral interpretation) | Expert |
Detailed Experimental Protocols
Protocol A: Chiral HPLC Method Development
Objective: Achieve baseline separation (
-
Column Selection:
-
Primary: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Rationale: The "AD" chemistry shows superior selectivity for aromatic esters due to the specific geometry of the amylose helix [3].
-
-
Mobile Phase Preparation:
-
Base: n-Hexane (90%).
-
Modifier: Isopropanol (10%).
-
Note: Avoid Ethanol initially as it can cause transesterification if the column is not flushed, though unlikely in neutral conditions.
-
-
Run Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Phenoxy chromophore).
-
-
Optimization Loop:
-
If
: Lower IPA to 5% to increase retention and interaction time. -
If tailing occurs: Add 0.1% Diethylamine (DEA) to suppress silanol activity, though less critical for diesters than free acids.
-
Protocol B: NMR Titration with
Objective: Determine EE without a chiral column.
Safety Warning:
-
Sample Prep: Dissolve 10 mg of Dimethyl 2-phenoxysuccinate in 0.6 mL of
. -
Baseline Scan: Acquire a standard
NMR spectrum. Focus on the methoxy singlet (~3.7 ppm) or the chiral methine doublet/triplet (~5.0 ppm). -
Titration:
-
Add solid
in 0.1 equivalent increments. -
Shake and re-acquire spectrum after each addition.
-
-
Endpoint: Continue until the methoxy signal splits into two distinct singlets (one for
, one for ). -
Calculation:
Note: The methoxy protons are usually the best reporters because they are singlets and have high intensity, reducing overlap issues [4].
Visualization of Interaction Mechanisms
The following diagram details the molecular interactions driving the separation in HPLC versus the coordination in NMR.
Figure 2: Mechanistic comparison of Chiral HPLC (adsorption/steric fit) vs. NMR (Lewis Acid-Base coordination).
Authoritative References
-
Sullivan, G. R. (1976). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 10, 287-329.
-
Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers. Chemical Society Reviews, 37, 2593-2608.
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
-
Sigma-Aldrich. (n.d.). Dimethyl 2-phenoxysuccinate Product Specification.
Sources
Safety Operating Guide
Laboratory Stewardship Guide: Safe Disposal of Dimethyl 2-Phenoxysuccinate
Executive Summary & Chemical Profile
Dimethyl 2-phenoxysuccinate is a specialized intermediate used in organic synthesis and pharmaceutical development. Unlike common solvents, its disposal requires specific attention to its functional groups—specifically the diester moiety and the phenoxy ether linkage .
Improper disposal into aqueous waste streams can lead to uncontrolled hydrolysis, releasing methanol and phenoxysuccinic acid , the latter of which poses potential aquatic toxicity risks. This guide defines the protocol for segregating, stabilizing, and disposing of this compound to ensure scientific integrity and regulatory compliance.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | Dimethyl 2-phenoxysuccinate |
| CAS Number | 96019-08-8 |
| Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Physical State | Viscous Liquid or Low-Melting Solid (Temperature dependent) |
| Primary Hazards | Skin/Eye Irritant (H315, H319); Combustible Liquid; Aquatic Toxicity Potential |
| RCRA Classification | Non-Listed (Requires Characteristic Testing; typically D001 if Ignitable) |
Scientific Rationale for Disposal Strategy
As scientists, we must understand the fate of the molecule to dispose of it safely.
-
Hydrolytic Instability: The two methyl ester groups are susceptible to hydrolysis in acidic or basic conditions.
-
Phenoxy Stability: The ether linkage is robust. Unlike esters, it does not degrade easily in water treatment facilities.
Waste Stream Segregation Protocol
Step 1: Characterization
Before disposal, determine the state of the waste.
-
Pure Compound: Unused reagents or expired stock.
-
Reaction Mixture: Mixed with solvents (DCM, Ethyl Acetate, etc.).
Step 2: Segregation
Do NOT mix with:
-
Oxidizers (Nitric acid, Peroxides) – Risk of violent oxidation of the aromatic ring.
-
Strong Bases (Sodium Hydroxide) – Risk of rapid saponification and heat generation.
Correct Waste Stream:
-
Stream A (Preferred): Non-Halogenated Organic Solvents (if dissolved in non-halogens).
-
Stream B: Halogenated Organic Solvents (if dissolved in DCM/Chloroform).
Step 3: Container Selection & Labeling
-
Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is potentially acidic.
-
Labeling: Must include the full chemical name ("Dimethyl 2-phenoxysuccinate") and the hazard warning "Irritant / Combustible."
Operational Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct disposal path based on the mixture's composition.
Figure 1: Decision matrix for segregating Dimethyl 2-phenoxysuccinate waste streams to ensure compatibility with incineration protocols.
Spill Management & Contingency
In the event of a benchtop spill (10mL – 500mL), follow this immediate containment protocol.
-
Evacuate & Ventilate: Remove ignition sources. Although the flash point is likely >90°C (extrapolated from dimethyl succinate), the organic vapors can still accumulate.
-
PPE Upgrade: Wear Nitrile gloves (double-gloved recommended) and safety goggles.
-
Containment:
-
Cleanup: Scoop the absorbed material into a wide-mouth jar labeled "Solid Hazardous Waste (Contaminated Debris)."
-
Decontamination: Wash the surface with a soap/water solution to emulsify any remaining oily residue.
Regulatory Compliance (US & EU Context)
-
USA (RCRA): This compound is not a "P" or "U" listed waste. However, under 40 CFR 262.11 , the generator must determine if it exhibits hazardous characteristics.
-
Guidance: Classify as D001 (Ignitable) if the waste mixture flash point is <60°C. If pure and high flash point, manage as "Non-RCRA Regulated Chemical Waste" but still incinerate due to environmental stewardship.
-
-
EU (REACH/CLP): Dispose of in accordance with EWC (European Waste Catalogue) code 07 01 04 * (other organic solvents, washing liquids and mother liquors).
References
- Chemical Identification & Properties
-
General Ester Safety Data
-
MetaSci. (n.d.). Safety Data Sheet: Dimethyl Succinate. Retrieved from [Link]
-
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Regulatory Framework
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators. Retrieved from [Link]
-
Sources
Navigating the Unknown: A Guide to Personal Protective Equipment for Dimethyl 2-phenoxysuccinate
For researchers, scientists, and professionals in drug development, the introduction of a novel or less-common chemical into the laboratory workflow necessitates a rigorous approach to safety. Dimethyl 2-phenoxysuccinate, a compound utilized in organic synthesis and pharmaceutical development, is one such chemical for which detailed safety data is not widely available.[1] In the absence of a specific Safety Data Sheet (SDS), a conservative and systematic approach to personal protective equipment (PPE) is not just recommended, but essential. This guide provides a comprehensive framework for the safe handling and disposal of Dimethyl 2-phenoxysuccinate, grounded in the principles of chemical analogy and established laboratory safety protocols.
Hazard Assessment: A Precautionary Approach
Without a dedicated SDS for Dimethyl 2-phenoxysuccinate, we must infer its potential hazards from its structural components: a succinate ester and a phenoxy group.
-
Succinate Esters : Compounds like Dimethyl succinate are generally considered to be of low toxicity but may cause eye and skin irritation.[2] Some data suggests that Dimethyl succinate is a combustible liquid.[3][4] Succinic acid, a related compound, can cause serious eye damage.[5][6]
-
Phenoxy Compounds : The phenoxy group is present in various herbicides and can be irritating to the skin, eyes, and respiratory system.[7] While many phenoxy compounds have low acute toxicity, it's prudent to handle them with care to avoid potential long-term effects.[8]
Given this information, Dimethyl 2-phenoxysuccinate should be treated as a substance that is potentially combustible and capable of causing skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is crucial to minimize exposure.[9][10][11][12] The following table summarizes the recommended PPE for handling Dimethyl 2-phenoxysuccinate.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against potential splashes and aerosols that could cause serious eye irritation or damage.[5][6] Standard safety glasses are insufficient.[13] |
| Skin Protection | Nitrile gloves and a buttoned, long-sleeved lab coat. | Nitrile gloves offer good resistance to a range of organic solvents and esters.[11] A lab coat protects the skin and personal clothing from accidental spills.[9][13] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, which could cause respiratory tract irritation.[2] A respirator may be necessary for large quantities or if ventilation is inadequate.[10] |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects.[9] |
Operational and Disposal Plans
A clear plan for handling and disposal is a critical component of laboratory safety.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
-
Dispensing : Handle Dimethyl 2-phenoxysuccinate within the fume hood. Avoid generating aerosols.
-
Post-Handling : After use, securely close the container. Wipe down the work area with an appropriate solvent.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and colleagues.
-
Contain : For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.
-
Clean-up : Wearing appropriate PPE, carefully scoop the absorbed material into a designated chemical waste container.
-
Decontaminate : Clean the spill area with a suitable solvent and then soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial to protect both personnel and the environment.
-
Chemical Waste : Unused Dimethyl 2-phenoxysuccinate and any material contaminated with it should be collected in a clearly labeled, sealed container for hazardous waste.[14]
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream.[15] Do not discard them in the regular trash.
-
Waste Collection : Follow your institution's guidelines for the collection and disposal of chemical waste by a licensed contractor.[16][17]
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling Dimethyl 2-phenoxysuccinate.
Caption: Decision workflow for PPE and safe handling of Dimethyl 2-phenoxysuccinate.
By adhering to this comprehensive guide, researchers can confidently and safely handle Dimethyl 2-phenoxysuccinate, ensuring a secure laboratory environment while advancing their scientific endeavors.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. vigon.com [vigon.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. vetlexicon.com [vetlexicon.com]
- 8. chemcess.com [chemcess.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mtu.edu [mtu.edu]
- 15. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 16. chemtalk.com.au [chemtalk.com.au]
- 17. ic.ptb.de [ic.ptb.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
